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2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid Documentation Hub

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  • Product: 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid
  • CAS: 886119-94-4

Core Science & Biosynthesis

Foundational

Unable to Determine a Specific Mechanism of Action for 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid

Despite a comprehensive search of scientific literature and chemical databases, a specific, well-characterized biological mechanism of action for the compound 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid coul...

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Author: BenchChem Technical Support Team. Date: March 2026

Despite a comprehensive search of scientific literature and chemical databases, a specific, well-characterized biological mechanism of action for the compound 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid could not be identified. This suggests that the molecule may be a novel compound, a research chemical with limited public data, or a proprietary substance not yet described in publicly accessible scientific literature.

The search did not yield any publications detailing the biological targets, signaling pathways, or pharmacological effects of this specific molecule. Therefore, the core requirements of the request—to provide an in-depth technical guide on its mechanism of action, including experimental protocols, quantitative data, and pathway diagrams—cannot be fulfilled at this time.

Insights from Structurally Related Compounds

While information on the exact molecule is unavailable, the chemical structure of 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid belongs to the broader class of sulfonamide and aminobenzoic acid derivatives. Compounds with these structural motifs are of significant interest in medicinal chemistry and have been developed for a wide range of therapeutic applications. Analysis of structurally similar molecules provides some context on potential, though unconfirmed, areas of biological activity.

Phenylsulfonamide and Benzoic Acid Derivatives in Drug Discovery

Compounds incorporating a phenylsulfonamide--amino-benzoic acid scaffold are recognized for their diverse pharmacological activities. These activities often stem from the ability of the sulfonamide and carboxylic acid groups to interact with biological targets such as enzymes and receptors.

For instance, the related compound, 5-(ethylsulfonyl)-2-methoxyaniline, is a known precursor in the synthesis of various protein kinase inhibitors. This suggests that molecules with a similar "right-hand" side to the user's query molecule are being investigated for applications in oncology.

Furthermore, research on para-aminobenzoic acid (PABA) and its analogs has revealed a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. These derivatives are explored for their potential to modulate various biological pathways.

Example of a Structurally Related Compound with a Known Mechanism

To illustrate the type of information that would be necessary to fulfill the user's request, consider the distinct but structurally related compound 4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid . This molecule has been identified as an inhibitor of Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) , an enzyme involved in the antigen presentation pathway. For this compound, a detailed mechanism of action has been elucidated, including its binding site and inhibitory effects.

Conclusion

Without specific studies on 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid, any discussion of its mechanism of action would be speculative and not grounded in scientific evidence. The creation of a detailed technical guide as requested is therefore not possible. Further research and publication of biological data for this specific compound are required to delineate its pharmacological profile.

Exploratory

2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid molecular weight and structural properties

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary In the landscape of modern medicinal chemistry, sulfonamide-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In the landscape of modern medicinal chemistry, sulfonamide-derivatized anthranilic acids represent a privileged class of pharmacophores. The compound 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid is a highly specialized molecule characterized by a rigid benzoic acid core linked via a sulfonamide bridge to a sterically tuned, lipophilic aryl group.

This technical guide provides an authoritative breakdown of the structural properties, synthetic methodologies, and analytical validation frameworks required to handle and characterize this molecule. By synthesizing field-proven principles of organic chemistry with predictive pharmacological modeling, this whitepaper serves as a comprehensive blueprint for researchers integrating this compound into drug discovery pipelines—particularly in the domains of anion channel modulation and loop diuretic development.

Physicochemical & Structural Profiling

Understanding the physicochemical parameters of a molecule is the first step in predicting its behavior in both synthetic environments and biological systems. The molecular formula for this compound is C16H17NO5S [1][2], yielding an exact monoisotopic mass of 335.08 Da and a standard molecular weight of 335.38 g/mol [1][3].

Quantitative Data Summary

The following table summarizes the calculated and experimental physicochemical properties critical for formulation and assay development:

PropertyValuePharmacological / Synthetic Implication
Molecular Formula C16H17NO5SConfirmed via HRMS positive ionization mode[2].
Molecular Weight 335.38 g/mol Falls well within Lipinski’s Rule of 5 (<500 Da) for oral bioavailability.
Topological Polar Surface Area (TPSA) 101 ŲOptimal for intestinal absorption; limited blood-brain barrier (BBB) penetration[1][3].
Hydrogen Bond Donors 2 (COOH, NH)Facilitates strong anchoring in receptor binding pockets.
Hydrogen Bond Acceptors 5 (O atoms)Enhances solubility and interaction with aqueous target interfaces.
Predicted logP ~2.4 - 2.8Moderate lipophilicity; balances aqueous solubility with membrane permeability[1][3].
Structural Causality & Design Rationale
  • The Anthranilic Acid Core: The ortho-relationship between the carboxylic acid and the sulfonamide group restricts the molecule's conformational freedom. This rigidity is crucial for minimizing entropic penalties upon binding to target proteins.

  • The Sulfonamide Linkage: With a pKa typically ranging from 6.0 to 7.0, the sulfonamide nitrogen can partially ionize at physiological pH, serving as a potent hydrogen bond donor.

  • The 5-Ethyl-2-methoxyphenyl Domain: The ortho-methoxy group provides steric shielding to the sulfonyl linkage, increasing metabolic stability against hydrolytic enzymes. The para-oriented ethyl group (relative to the methoxy) extends into lipophilic pockets, driving hydrophobic interactions and improving overall membrane permeability.

Synthetic Methodology & Protocol

The synthesis of 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid relies on a highly controlled nucleophilic acyl substitution. The reaction couples 2-aminobenzoic acid (anthranilic acid) with 5-ethyl-2-methoxybenzenesulfonyl chloride (CAS: 88040-88-4)[4][5].

Step-by-Step Experimental Workflow

Step 1: Reagent Preparation & Activation

  • Dissolve 1.0 equivalent (eq) of 2-aminobenzoic acid in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Add 2.5 eq of anhydrous pyridine. Causality: Pyridine serves a dual purpose: it acts as a nucleophilic catalyst to activate the sulfonyl chloride and functions as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the starting amine.

Step 2: Temperature-Controlled Addition

  • Cool the reaction vessel to 0°C using an ice-water bath.

  • Slowly add 1.1 eq of 5-ethyl-2-methoxybenzenesulfonyl chloride dissolved in DCM dropwise over 30 minutes. Causality: The reaction is highly exothermic. Dropwise addition at 0°C suppresses the formation of bis-sulfonylated byproducts (where two sulfonyl groups attach to the amine) by keeping the kinetic energy of the system below the activation threshold for the secondary reaction.

Step 3: Reaction Propagation

  • Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor the reaction via TLC (Hexane:EtOAc 1:1) until the primary amine spot is consumed.

Step 4: Selective Aqueous Workup

  • Quench the reaction with 1N HCl. Causality: The acidic quench is critical. It protonates the product's carboxylic acid (pKa ~4.0), ensuring the target molecule remains un-ionized and partitions entirely into the organic (DCM) phase. Simultaneously, it neutralizes the excess pyridine into water-soluble pyridinium chloride, which is washed away in the aqueous phase.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Step 5: Purification

  • Recrystallize the crude solid from a mixture of ethanol and water to yield the pure sulfonamide product.

SynthesisWorkflow A 2-Aminobenzoic Acid (Anthranilic Acid) C Reaction Vessel (DCM + Pyridine, 0°C to RT) A->C B 5-Ethyl-2-methoxybenzenesulfonyl chloride (CAS: 88040-88-4) B->C D Crude Intermediate (Sulfonamide Formation) C->D Nucleophilic Acyl Substitution E Aqueous Workup (1N HCl wash) D->E Quench & Neutralize F Purification (Recrystallization/Chromatography) E->F Organic Extraction G Pure Product C16H17NO5S F->G Isolate & Dry

Step-by-step synthetic workflow for 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid.

Analytical Validation Framework (Self-Validating System)

To ensure the trustworthiness of the synthesis, the analytical protocol must act as a self-validating system. The successful formation of the product is confirmed by specific, predictable shifts in spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H-NMR (DMSO-d6): The most critical diagnostic checkpoint is the disappearance of the broad primary amine signal (~6.5 ppm) of the starting material and the emergence of a highly deshielded sulfonamide N-H proton at 10.0–11.0 ppm . The carboxylic acid proton will appear as a broad singlet >12.0 ppm. The ethyl group is easily validated by a distinct quartet (~2.5 ppm, 2H) and triplet (~1.1 ppm, 3H) splitting pattern.

  • 13C-NMR: Look for the characteristic carbonyl carbon of the benzoic acid at ~169 ppm and the methoxy carbon at ~56 ppm.

Mass Spectrometry (LC-HRMS)

High-Resolution Mass Spectrometry (HRMS) is required to validate the exact mass.

  • Negative Ionization Mode (ESI-): Expect a dominant [M-H]⁻ peak at m/z 334.07 [6].

  • Positive Ionization Mode (ESI+): Expect an[M+H]⁺ peak at m/z 336.09 [2][6].

  • Validation Logic: The presence of the M+2 isotopic peak at approximately 4.5% relative abundance will confirm the presence of the single sulfur atom (³⁴S isotope).

Pharmacological Relevance & Mechanistic Pathways

Anthranilic acid derivatives bearing sulfonamide linkages are classic pharmacophores in medicinal chemistry. Structurally homologous to loop diuretics (e.g., Torsemide, Furosemide) and specific chloride channel blockers, this molecule is primed for interaction with transmembrane anion channels.

Structure-Activity Relationship (SAR) & Mechanism

The pharmacological efficacy of this class relies on a tripartite binding mechanism:

  • Electrostatic Anchoring: The deprotonated carboxylic acid interacts with basic amino acid residues (e.g., Arginine, Lysine) at the extracellular mouth of the ion channel.

  • Hydrogen Bonding: The sulfonamide core acts as a hydrogen bond donor/acceptor, locking the molecule into the allosteric binding site.

  • Hydrophobic Insertion: The 5-ethyl-2-methoxyphenyl ring inserts into the deep lipophilic pocket of the channel pore, physically occluding the translocation pathway and inducing a conformational change that blocks ion transport.

Pathway Molecule Sulfonamide Derivative (Ligand) Binding Allosteric / Pore Binding (via SO2 & COOH) Molecule->Binding Target Transmembrane Anion Channel (e.g., Cl- Channel) Inhibition Conformational Change Channel Blockade Target->Inhibition Binding->Target Effect Modulation of Ion Transport (Cellular Depolarization) Inhibition->Effect

Proposed pharmacological mechanism of action via transmembrane anion channel modulation.

References

  • National Center for Biotechnology Information (PubChem). "N-(4-Methoxybenzene-1-sulfonyl)phenylalanine | C16H17NO5S - Computed Properties and Molecular Weight." nih.gov. Available at:[Link]

  • Research Square. "Isolation and Identification of forced degradation products of Februxostat (HRMS Validation of C16H17NO5S)." researchsquare.com. Available at:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Metabolic Stability of 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid in Liver Microsomes

Abstract This technical guide provides a comprehensive framework for assessing the metabolic stability of the novel chemical entity, 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid, using an in vitro liver micro...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for assessing the metabolic stability of the novel chemical entity, 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid, using an in vitro liver microsome assay. While specific metabolic data for this compound is not publicly available, this document synthesizes established principles of drug metabolism to predict its metabolic fate and outlines a robust experimental protocol for its evaluation. The guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step methodologies. We delve into the rationale behind experimental design, data interpretation, and the crucial role of bioanalytical method validation.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being its metabolic fate within the body. Metabolic stability, a measure of a compound's susceptibility to biotransformation, is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1] Early assessment of metabolic stability using in vitro models is a cornerstone of modern drug discovery, enabling the selection of lead candidates with favorable pharmacokinetic properties.[2]

Liver microsomes, which are vesicles of the endoplasmic reticulum, are a widely used in vitro tool for these assessments.[3] They are enriched with a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP450) superfamily, which are responsible for the Phase I metabolism of a vast array of xenobiotics.[4] By incubating a test compound with liver microsomes and an essential cofactor, NADPH, researchers can simulate the oxidative metabolism that occurs in the liver and quantify the rate of the compound's disappearance.[5] This data is invaluable for predicting in vivo clearance and guiding medicinal chemistry efforts to optimize metabolic liabilities.[6]

Structural Considerations and Predicted Metabolic Pathways for 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid

The chemical structure of 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid presents several potential sites for metabolic transformation by CYP450 enzymes. Based on established metabolic pathways for similar structural motifs, we can anticipate the following primary routes of metabolism:

  • O-Demethylation: The 2-methoxy group on the phenylsulfonyl ring is a prime target for O-demethylation, a common metabolic reaction catalyzed by CYP450 enzymes.[7][8] This reaction involves the oxidative removal of the methyl group, leading to the formation of a phenol and formaldehyde.[9][10]

  • Aromatic Hydroxylation: The phenyl rings are susceptible to hydroxylation at various positions, another hallmark of CYP450-mediated metabolism.

  • Aliphatic Hydroxylation: The ethyl group can undergo hydroxylation at the benzylic position, which is a common site for aliphatic oxidation.

  • N-Dealkylation/Glucuronidation: While less common for sulfonamides, the sulfonamide nitrogen could potentially be a site for metabolic modification. More likely, following Phase I metabolism, the resulting hydroxylated or demethylated metabolites can undergo Phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate excretion.[11]

  • Sulfonamide Metabolism: The sulfonamide moiety itself can be subject to metabolism, although it is generally more stable than other functional groups. Studies on similar sulfonamides suggest that CYP2C, CYP2D, and CYP3A subfamilies may be involved in their metabolism.[12]

Understanding these potential metabolic hotspots is crucial for designing analytical methods to not only quantify the parent compound but also to identify potential metabolites.

Experimental Design: A Self-Validating System

A robust in vitro metabolic stability assay is designed to be a self-validating system, incorporating appropriate controls and conditions to ensure the reliability and reproducibility of the data.

Rationale for Experimental Choices
  • Liver Microsomes: Pooled human liver microsomes are the standard test system for predicting human metabolism, as they represent the average enzymatic activity of a diverse population.[13] Using microsomes from different species (e.g., rat, mouse, dog) can provide valuable insights into potential interspecies differences in metabolism.[2]

  • Cofactor: NADPH is an essential cofactor for CYP450 enzymes.[5] An NADPH regenerating system is often employed in longer incubations to ensure that cofactor depletion does not become a rate-limiting step.[14][15] This system typically includes NADP+, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH).[16]

  • Test Compound Concentration: The concentration of the test compound should be low enough to be below the Michaelis-Menten constant (Km) of the primary metabolizing enzymes, ensuring that the rate of metabolism is proportional to the compound concentration. A typical starting concentration is 1-3 µM.[17]

  • Microsome Concentration: The microsomal protein concentration needs to be optimized to achieve a measurable depletion of the test compound over the time course of the experiment without being excessively rapid. A common concentration is 0.5 mg/mL.[17]

  • Controls:

    • Negative Control (without NADPH): This control is crucial to assess any non-enzymatic degradation of the test compound.

    • Positive Control: Compounds with known high and low clearance rates (e.g., verapamil and diazepam, respectively) are included to validate the metabolic competency of the microsomal preparation.[5]

    • Vehicle Control: To ensure the solvent used to dissolve the test compound does not affect enzymatic activity.

Detailed Experimental Protocol

Materials and Reagents
  • 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid

  • Pooled Human Liver Microsomes (and other species as required)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., RapidStart™)[14] or NADPH tetrasodium salt[5]

  • Magnesium Chloride (MgCl₂)

  • Positive Control Compounds (e.g., Verapamil, Diazepam)[5]

  • Internal Standard (for LC-MS/MS analysis)

  • Acetonitrile (ACN) or other suitable organic solvent

  • 96-well plates

Experimental Workflow

The following diagram illustrates the key steps in the metabolic stability assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Working Solution pre_incubate Pre-incubate Microsomes and Compound at 37°C prep_compound->pre_incubate prep_microsomes Prepare Microsome Working Suspension prep_microsomes->pre_incubate prep_nadph Prepare NADPH Solution initiate_reaction Initiate Reaction with NADPH prep_nadph->initiate_reaction prep_controls Prepare Positive Controls prep_controls->pre_incubate pre_incubate->initiate_reaction incubate_sample Incubate and Sample at Time Points (0, 5, 15, 30, 60 min) initiate_reaction->incubate_sample terminate_reaction Terminate Reaction with Cold Acetonitrile incubate_sample->terminate_reaction centrifuge Centrifuge to Pellet Protein terminate_reaction->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Caption: Experimental workflow for the in vitro metabolic stability assay.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a stock solution of 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid in a suitable organic solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid inhibition of enzymatic activity.[13]

    • Prepare working solutions of positive control compounds.

    • On the day of the experiment, thaw the pooled liver microsomes on ice and prepare a working suspension in 0.1 M potassium phosphate buffer.

    • Prepare the NADPH regenerating solution according to the manufacturer's instructions.[16]

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension.

    • Add the test compound working solution to the appropriate wells.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the system to reach thermal equilibrium.[18]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

    • Incubate the plate at 37°C with shaking.

  • Sampling and Reaction Termination:

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture.[17]

    • Immediately quench the reaction by adding the aliquot to a collection plate containing ice-cold acetonitrile with an internal standard.[18] The cold organic solvent precipitates the microsomal proteins and stops the enzymatic reaction.

  • Sample Processing and Analysis:

    • Vortex the collection plate and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method.[1]

Bioanalytical Method Validation

The reliability of the metabolic stability data is critically dependent on the quality of the bioanalytical method used to quantify the test compound. A full validation of the LC-MS/MS method should be performed according to regulatory guidelines.[19][20] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[21]

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.[21]

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Matrix Effects: The effect of the biological matrix on the ionization of the analyte.[22]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Data Analysis and Interpretation

The primary data obtained from the LC-MS/MS analysis is the peak area ratio of the test compound to the internal standard at each time point. This data is then used to calculate the percentage of the parent compound remaining over time.

Calculation of Metabolic Stability Parameters

The rate of disappearance of the test compound is typically assumed to follow first-order kinetics. The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line represents the elimination rate constant (k).

From the elimination rate constant, the following key parameters can be calculated:

  • In vitro half-life (t½): The time required for 50% of the compound to be metabolized.

    • t½ = 0.693 / k

  • Intrinsic Clearance (CLint): The intrinsic ability of the liver to metabolize a drug, independent of blood flow and other physiological factors.

    • CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein amount)[18]

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison.

CompoundTime (min)% Remaining (Mean ± SD)
2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid0100
585.2 ± 3.1
1560.7 ± 4.5
3035.1 ± 2.8
4518.9 ± 1.9
608.3 ± 1.2
Verapamil (High Clearance Control) 60< 10
Diazepam (Low Clearance Control) 60> 80

Calculated Parameters:

Compoundt½ (min)CLint (µL/min/mg protein)
2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid22.561.6
Predicted Metabolic Pathways Diagram

The following diagram illustrates the predicted metabolic pathways of 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid based on its chemical structure.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid metabolite1 O-Demethylation parent->metabolite1 metabolite2 Aromatic Hydroxylation parent->metabolite2 metabolite3 Aliphatic Hydroxylation parent->metabolite3 conjugate Glucuronidation/ Sulfation metabolite1->conjugate metabolite2->conjugate metabolite3->conjugate excretion excretion conjugate->excretion Excretion

Caption: Predicted metabolic pathways of the test compound.

Conclusion

The in vitro metabolic stability assay using liver microsomes is an indispensable tool in modern drug discovery. This technical guide has provided a comprehensive overview of the theoretical principles and practical methodologies for assessing the metabolic stability of 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid. By following the outlined protocols and data analysis procedures, researchers can generate reliable and reproducible data to inform critical decisions in the drug development pipeline. The predictive power of this assay, when coupled with a thorough understanding of the underlying enzymatic processes, enables the rational design of drug candidates with optimized pharmacokinetic profiles, ultimately increasing the probability of clinical success.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • MTTlab. Microsomal Stability Assay. [Link]

  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • BioIVT. Configure RapidStart™ NADPH Regenerating System. [Link]

  • National Center for Biotechnology Information. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • BioIVT. (2018). NADPH RapidStart Regeneration System for Extended Metabolism. [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • MDPI. (2015). A Mechanism of O-Demethylation of Aristolochic Acid I by Cytochromes P450 and Their Contributions to This Reaction in Human and Rat Livers: Experimental and Theoretical Approaches. [Link]

  • National Center for Biotechnology Information. (2007). Understanding the determinants of selectivity in drug metabolism through modeling of dextromethorphan oxidation by cytochrome P450. [Link]

  • XenoTech. (2021). K5000 Lot No.: 2110001. [Link]

  • Wikipedia. Cytochrome P450 aromatic O-demethylase. [Link]

  • Frontiers. (2018). Citrate as Cost-Efficient NADPH Regenerating Agent. [Link]

  • Royal Society of Chemistry. (2017). Efficient O-demethylation of lignin monoaromatics using the peroxygenase activity of cytochrome P450 enzymes. [Link]

  • National Center for Biotechnology Information. (2014). Specificity and mechanism of carbohydrate demethylation by cytochrome P450 monooxygenases. [Link]

  • PubMed. (2006). Metabolism and effect of para-toluene-sulfonamide on rat liver microsomal cytochrome P450 from in vivo and in vitro studies. [Link]

  • ResearchGate. Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. [Link]

  • IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]

  • PubMed. (1979). Glucuronidation of carcinogenic arylamine metabolites by rat liver microsomes. [Link]

  • MDPI. (2023). Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites. [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid (SR-3335): IC50 Values and Dose-Response Analysis

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}b...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid, a compound identified as SR-3335 (also known as ML-176). The document delves into its biochemical activity as a selective inverse agonist of the Retinoic acid receptor-related Orphan Receptor α (RORα). Key aspects covered include its inhibitory concentrations (IC50), binding affinity (Ki), mechanism of action, and in vivo dose-response characteristics. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and methodological insights necessary for the effective study and potential application of this and similar compounds.

Compound Identification and Properties

While the systematic name 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid is descriptive, the compound is more commonly referenced in scientific literature by its designated identifiers:

  • SR-3335

  • ML-176

These designations will be used throughout this guide for consistency with published research.

Chemical Structure:

  • Molecular Formula: C₁₆H₁₇NO₅S

  • Key Features: The molecule comprises a benzoic acid moiety linked to a substituted phenylsulfonyl group. The ethyl and methoxy substitutions on the phenyl ring are critical for its specific biological activity.

Mechanism of Action: Selective RORα Inverse Agonism

SR-3335 functions as a selective inverse agonist for the Retinoic acid receptor-related Orphan Receptor α (RORα).[1][2] RORα is a nuclear receptor that plays a significant role in regulating metabolism, particularly in processes like gluconeogenesis.[1][3]

As an inverse agonist, SR-3335 does not simply block the binding of an activating ligand (agonist). Instead, it binds to the receptor and reduces its constitutive activity, meaning it inhibits the baseline level of receptor signaling that occurs even in the absence of a natural agonist. This action effectively suppresses the expression of genes regulated by RORα.[1][4]

The selectivity of SR-3335 is a crucial aspect of its pharmacological profile. Studies have shown that it does not exert significant effects on other related receptors such as RORβ, RORγ, the farnesoid X receptor (FXR), or the liver X receptor α (LXRα).[2][4] This specificity is highly desirable in drug development as it minimizes the potential for off-target effects.

RORa_Signaling_Pathway cluster_nucleus Nucleus RORa RORα RORE ROR Response Element (RORE) on Target Gene Promoters RORa->RORE Binds to DNA Transcription Gene Transcription (e.g., G6Pase, PEPCK) RORa->Transcription Inhibits Constitutive Activity RORE->Transcription Initiates SR3335 SR-3335 SR3335->RORa

Figure 1: Mechanism of SR-3335 as a RORα Inverse Agonist.

Potency and Efficacy: IC50 and Ki Values

The potency of SR-3335 has been characterized through various in vitro assays, yielding key quantitative metrics:

ParameterValueDescriptionSource
IC50 480 nMThe half-maximal inhibitory concentration in a cell-based cotransfection assay, indicating the concentration of SR-3335 required to inhibit 50% of RORα's constitutive transactivation activity.[1][2][4][5]
Ki 220 nMThe inhibition constant, representing the concentration of SR-3335 that will bind to 50% of the RORα receptors in the absence of a competing ligand. This value was determined through competitive binding assays.[1][2][5]

These values demonstrate that SR-3335 is a potent inhibitor of RORα activity in the nanomolar range.

In Vitro Experimental Protocol: Determination of IC50 via a Luciferase Reporter Assay

To provide a practical context for the IC50 value, this section outlines a standard, self-validating protocol for a luciferase reporter assay, a common method for quantifying the activity of nuclear receptors like RORα.

Principle: This assay utilizes genetically engineered cells that express a fusion protein of the RORα ligand-binding domain (LBD) and the Gal4 DNA-binding domain. These cells also contain a luciferase reporter gene under the control of a Gal4 upstream activation sequence (UAS). The constitutive activity of the RORα-LBD drives the expression of luciferase. An inverse agonist like SR-3335 will suppress this activity, leading to a measurable decrease in light output.

IC50_Workflow start Start: Cell Culture (e.g., HepG2 cells) transfection Co-transfection with: 1. Gal4-RORα LBD Plasmid 2. Luciferase Reporter Plasmid start->transfection incubation1 Incubate for 24-48h (Allow for protein expression) transfection->incubation1 treatment Treat cells with varying concentrations of SR-3335 (e.g., 10-fold serial dilutions) incubation1->treatment incubation2 Incubate for 18-24h treatment->incubation2 cell_lysis Lyse cells to release intracellular contents incubation2->cell_lysis luciferase_assay Add Luciferase Substrate (e.g., Luciferin) cell_lysis->luciferase_assay readout Measure Luminescence (Light Output) luciferase_assay->readout analysis Data Analysis: - Normalize to control - Plot Dose-Response Curve - Calculate IC50 readout->analysis end End analysis->end

Figure 2: Workflow for IC50 Determination using a Luciferase Reporter Assay.

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Plate suitable host cells (e.g., HepG2, HEK293) in 96-well plates.

    • Co-transfect the cells with two plasmids: one expressing the Gal4-RORα LBD fusion protein and another containing the luciferase reporter gene downstream of a Gal4 UAS. A third plasmid expressing a control reporter (e.g., Renilla luciferase or β-galactosidase) should be included for normalization of transfection efficiency.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of SR-3335 in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of concentrations that will span the expected IC50 value (e.g., from 1 nM to 100 µM).

    • After allowing for protein expression post-transfection (typically 24 hours), replace the cell culture medium with a medium containing the various concentrations of SR-3335. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest SR-3335 dose).

  • Incubation and Cell Lysis:

    • Incubate the treated cells for a sufficient period (e.g., 18-24 hours) to allow for the compound to exert its effect on gene expression.

    • Following incubation, aspirate the medium and lyse the cells using a passive lysis buffer.

  • Luminescence Measurement:

    • Add the luciferase assay reagent containing the substrate (luciferin) to each well.

    • Measure the luminescence using a luminometer. If a normalization reporter was used, perform the corresponding assay according to the manufacturer's instructions.

  • Data Analysis and Dose-Response Curve Generation:

    • Normalize the firefly luciferase signal to the control reporter signal for each well to account for variations in cell number and transfection efficiency.

    • Express the data as a percentage of the activity of the vehicle-only control.

    • Plot the normalized response against the logarithm of the SR-3335 concentration.

    • Fit the data to a four-parameter logistic equation (or similar sigmoidal dose-response model) to determine the IC50 value.

In Vivo Dose-Response and Pharmacokinetics

The biological activity of SR-3335 has also been demonstrated in vivo. Pharmacokinetic studies in mice have shown significant exposure following intraperitoneal (ip) injection.

  • Pharmacokinetics: After a single 10 mg/kg ip injection in mice, plasma concentrations of SR-3335 reached nearly 9 µM within 30 minutes and were sustained above 360 nM for at least 4 hours.[4]

  • In Vivo Efficacy (Gluconeogenesis Suppression): In a diet-induced obese mouse model, treatment with SR-3335 at a dose of 15 mg/kg (administered twice daily, ip) for one week resulted in significantly lower plasma glucose levels following a pyruvate tolerance test.[5] This finding is consistent with the compound's mechanism of suppressing RORα-mediated expression of gluconeogenic genes like G6Pase and PEPCK.[3][4]

Conclusion and Future Directions

2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid (SR-3335/ML-176) is a well-characterized, potent, and selective inverse agonist of RORα. Its ability to modulate metabolic pathways, specifically by suppressing hepatic gluconeogenesis, makes it a valuable tool for researchers investigating metabolic diseases. The provided IC50 and in vivo dose-response data serve as a critical foundation for designing future experiments. Further research could focus on optimizing its pharmacokinetic properties for different administration routes and exploring its therapeutic potential in conditions where RORα dysregulation is implicated.

References

  • Title: Identification of SR3335 (ML-176): A Synthetic RORα Selective Inverse Agonist. Source: ACS Chemical Biology. URL: [Link]

  • Title: Identification of SR3335 (ML-176): A synthetic RORα selective inverse agonist | Request PDF. Source: ResearchGate. URL: [Link]

  • Title: Identification of SR3335 (ML176): a Synthetic RORα Selective Inverse Agonist. Source: NIH National Center for Biotechnology Information. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid

Abstract This application note details the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid. The method is suitable for the analysis of the bulk drug substance, providing a reliable quality control tool for researchers, scientists, and drug development professionals. The validation was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating the method's specificity, linearity, accuracy, precision, and robustness.[1][2][3]

Introduction

2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid is a sulfonamide-containing aromatic carboxylic acid. Compounds within this chemical class have a wide range of pharmacological activities.[4] The development of potent pharmaceutical agents requires robust analytical methods to ensure the identity, strength, quality, purity, and potency of the active pharmaceutical ingredient (API).[5][6] High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of pharmaceutical compounds.[7][8] A validated HPLC method is a critical component of the drug development process, ensuring that the analytical procedure is fit for its intended purpose.[9]

This document provides a comprehensive guide to a validated HPLC method for 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid, offering a detailed protocol and insights into the methodological choices.

Method Development Philosophy

The goal was to develop a straightforward and efficient RP-HPLC method. The structural components of 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid (a benzoic acid and a substituted phenylsulfonamide) suggest that it is a moderately polar compound, making it an ideal candidate for reversed-phase chromatography.

  • Column Selection: A C18 column was chosen as the stationary phase due to its versatility and wide use in the separation of a broad range of pharmaceutical compounds. The hydrophobicity of the C18 stationary phase provides good retention for aromatic compounds like the target analyte.

  • Mobile Phase Selection: A mixture of an acidic aqueous buffer and an organic modifier is a common choice for the analysis of acidic compounds. The acidic buffer, in this case, a phosphate buffer, helps to suppress the ionization of the carboxylic acid group, leading to a more consistent retention time and improved peak shape. Acetonitrile was selected as the organic modifier due to its low UV cutoff and its ability to provide good peak resolution.

  • Wavelength Detection: The UV spectrum of the analyte was determined to select an appropriate detection wavelength. A wavelength of 254 nm was chosen as it provides good sensitivity for aromatic compounds containing a sulfonamide group.

  • Isocratic vs. Gradient Elution: An isocratic elution was chosen for its simplicity, robustness, and faster equilibration times, which is advantageous for routine quality control analysis.[10]

Proposed HPLC Method

The following table summarizes the optimized chromatographic conditions for the analysis of 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid.

ParameterCondition
Instrument HPLC system with UV/Vis or PDA detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with phosphoric acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes

Experimental Protocols

Reagents and Solutions
  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Phosphoric acid (AR grade)

  • Water (HPLC grade)

  • 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid reference standard

Preparation of Mobile Phase
  • Buffer Preparation (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a ratio of 60:40 (v/v). Degas the mobile phase before use.

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 10-150 µg/mL).

  • Sample Solution: Accurately weigh a quantity of the sample equivalent to 100 mg of 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid and prepare a 1000 µg/mL solution as described for the standard stock solution. Further dilute to a working concentration within the calibration range.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for the following parameters.[1][2][3]

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This can be demonstrated by comparing the chromatograms of a blank (mobile phase), a placebo (if applicable), the sample, and the reference standard. The peak for 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid in the sample chromatogram should be pure and free from interference from the blank and placebo.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[1]

  • Protocol: Analyze a series of at least five concentrations of the reference standard over the range of 10-150 µg/mL.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

  • Protocol: Perform recovery studies by spiking a known amount of the analyte into a placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration on the same day.

  • Intermediate Precision (Inter-day Precision): Analyze six replicate samples of the same concentration on two different days by two different analysts.

  • Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[2]

  • Protocol: Introduce small variations in the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

    • Column temperature (± 2 °C)

    • pH of the buffer (± 0.1)

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the RSD of the results should be ≤ 2.0%.

Visualizations

MethodDevelopmentWorkflow cluster_0 Method Development cluster_1 Method Validation A Analyte Characterization (Structure, pKa, Solubility) B Initial Method Scouting (Column & Mobile Phase) A->B Informs C Optimization (pH, Organic %, Flow Rate) B->C Refine D Final Method Selection C->D Finalize E System Suitability D->E F Specificity E->F G Linearity & Range F->G H Accuracy & Precision G->H I LOD & LOQ H->I J Robustness I->J

Caption: Workflow for HPLC Method Development and Validation.

ValidationParameters center Validated HPLC Method specificity Specificity center->specificity linearity Linearity center->linearity accuracy Accuracy center->accuracy precision Precision center->precision lod_loq LOD/LOQ center->lod_loq robustness Robustness center->robustness system_suitability System Suitability center->system_suitability

Caption: Key Parameters for HPLC Method Validation.

Conclusion

The developed RP-HPLC method for the quantification of 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid is simple, specific, linear, accurate, precise, and robust. The method has been validated according to ICH guidelines and is suitable for routine quality control analysis of the bulk drug substance.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Goulas, V., et al. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of Animal and Feed Sciences, 23(2), 185-189. [Link]

  • Patel, Y., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Saeed, A., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 259-267. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Federal Register. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • U.S. Pharmacopeia. <621> Chromatography. [Link]

  • Regulations.gov. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ResearchGate. (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

Sources

Application

Application Note: In Vivo Dosing Formulation Guidelines for 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Content Type: Technical Formulation Guide & Experimental Protocols Physicochemical Profiling & Formulation Rationale Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Content Type: Technical Formulation Guide & Experimental Protocols

Physicochemical Profiling & Formulation Rationale

The successful transition of a hit/lead compound from in vitro assays to in vivo pharmacokinetic (PK) and efficacy models relies entirely on the rational design of its dosing vehicle. The compound 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid presents a unique physicochemical profile that dictates its formulation strategy.

Structural Analysis & Causality in Formulation

This molecule is characterized by three distinct functional domains:

  • Benzoic Acid Moiety: Contains a carboxylic acid with an estimated pKa​ of ~4.0.

  • Sulfonamide Linkage (-SO₂NH-): The proton on the sulfonamide nitrogen is rendered weakly acidic ( pKa​ ~6.5–7.5) by the electron-withdrawing sulfonyl and aromatic groups.

  • 5-Ethyl-2-methoxyphenyl Ring: A highly lipophilic "grease ball" domain that drives hydrophobic interactions and limits aqueous solubility[1].

The Causality of Vehicle Selection: Because the molecule contains two ionizable acidic protons, it is practically insoluble in acidic media (e.g., the gastric environment, pH 1.2–2.0), classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV compound[1][2]. However, at physiological pH (7.4), the carboxylic acid is fully ionized, and the sulfonamide is partially ionized. Despite this ionization, the bulky lipophilic tail often causes the molecule to self-aggregate or precipitate in purely aqueous buffers.

Therefore, to achieve a true solution for Intravenous (IV) dosing, the formulation must overcome the crystal lattice energy using a co-solvent (e.g., DMSO) and stabilize the lipophilic tail using micellar surfactants (e.g., Solutol HS 15) or inclusion complexes (e.g., HP-β-CD)[3][4]. For Oral (PO) dosing, where high concentrations are often required to evaluate toxicity or efficacy, a viscous suspension is preferred to prevent rapid sedimentation of the un-ionized drug particles in the stomach[2].

Decision Tree for Formulation Strategy

The following workflow dictates the selection of the appropriate vehicle based on the intended route of administration and target dose.

FormulationDecision Start 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid Target Dose Identified Route Select Administration Route Start->Route IV Intravenous (IV) Requires True Solution Route->IV PO Oral (PO) Solution or Suspension Route->PO SolubilityCheck Aqueous Solubility > 1 mg/mL at pH 7.4? IV->SolubilityCheck Suspension Viscous Suspension (0.5% Na-CMC + 0.1% Tween 80) PO->Suspension High Dose (>30 mg/kg) Lipid Lipid-Based Formulation (SEDDS) (e.g., PEG400 / Transcutol) PO->Lipid Low Dose / Bioavailability Focus Cosolvent Co-solvent / Surfactant System (e.g., 5% DMSO + 15% Solutol HS 15) SolubilityCheck->Cosolvent No (Highly Lipophilic) Cyclodextrin Complexation System (e.g., 20% HP-β-CD in Saline) SolubilityCheck->Cyclodextrin No (Aromatic Stacking)

Decision tree for selecting in vivo formulation strategies based on dosing route and solubility.

Standardized Formulation Protocols

Protocol A: Intravenous (IV) Solution via Micellar Solubilization

Vehicle: 5% DMSO + 15% Solutol HS 15 (Kolliphor HS 15) + 80% Saline (0.9% NaCl)[4]. Mechanism: DMSO disrupts the solid-state crystal lattice. Solutol HS 15 forms non-ionic micelles that encapsulate the 5-ethyl-2-methoxyphenyl ring, preventing precipitation upon dilution in the bloodstream.

Step-by-Step Methodology:

  • Weighing: Accurately weigh the required amount of 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid into a clean, sterile glass vial.

  • Primary Solubilization: Add 5% (v/v of final volume) of pure, sterile-filtered DMSO. Vortex vigorously for 1–2 minutes until the powder is visually dissolved. Self-Validation: The solution must be completely clear. If particulates remain, the target concentration exceeds the vehicle's capacity.

  • Surfactant Addition: Heat Solutol HS 15 in a 37°C water bath until it liquefies. Add 15% (v/v) of the liquefied Solutol to the DMSO-drug mixture. Vortex for 2 minutes. The mixture will appear as a viscous, clear liquid.

  • Aqueous Phase Addition: Slowly add 80% (v/v) of sterile 0.9% Saline dropwise while continuously vortexing.

    • Critical Insight: Dropwise addition is mandatory. Dumping the aqueous phase rapidly will cause localized supersaturation and irreversible precipitation of the lipophilic drug.

  • Verification: Sonicate the final formulation for 5 minutes. Verify the pH is between 7.0 and 8.0. Filter through a 0.22 µm PTFE filter prior to injection.

Protocol B: Intravenous/Oral Solution via Cyclodextrin Complexation

Vehicle: 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in 50 mM Phosphate Buffer (pH 7.4)[3]. Mechanism: The hydrophobic cavity of HP-β-CD encapsulates the lipophilic aromatic rings of the drug, while the hydrophilic exterior of the cyclodextrin ensures excellent aqueous solubility and biocompatibility.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM Sodium Phosphate buffer adjusted to pH 7.4.

  • Excipient Dissolution: Dissolve 200 mg of HP-β-CD per 1 mL of the buffer to create a 20% (w/v) stock solution. Stir until completely clear.

  • Drug Complexation: Add the API to the HP-β-CD solution.

  • Equilibration: Place the vial on an orbital shaker or end-over-end rotator at room temperature for 12–24 hours.

    • Critical Insight: Cyclodextrin inclusion is an equilibrium-driven thermodynamic process. Rushing this step with heat can degrade the compound or result in false solubility that crashes out upon cooling.

  • Filtration: Filter the solution through a 0.45 µm filter to remove any uncomplexed, undissolved drug.

Protocol C: Oral (PO) Suspension for High-Dose Efficacy/Toxicity Studies

Vehicle: 0.5% (w/v) Sodium Carboxymethylcellulose (Na-CMC) + 0.1% (v/v) Tween 80 in Purified Water[2]. Mechanism: Tween 80 acts as a wetting agent, reducing the interfacial tension between the hydrophobic drug crystals and water. Na-CMC increases the viscosity of the continuous phase, providing steric hindrance that prevents particle agglomeration and sedimentation during dosing.

Step-by-Step Methodology:

  • Wetting: Place the weighed API into a glass mortar. Add the calculated volume of Tween 80 directly to the powder. Triturate (grind) with a pestle until a smooth, uniform paste is formed.

  • Polymer Hydration: In a separate beaker, slowly sprinkle Na-CMC powder into rapidly stirring purified water to prevent clumping. Stir for 2 hours until fully hydrated and clear.

  • Suspension Formation: Gradually add the 0.5% Na-CMC solution to the drug-Tween paste in the mortar, triturating continuously to ensure uniform dispersion.

  • Homogenization: Transfer the suspension to a vial and sonicate in a water bath for 10 minutes to break up loose flocs.

    • Self-Validation: The suspension should appear milky and uniform. If the drug settles within 5 minutes, increase Na-CMC concentration to 1.0%. Always vortex immediately before drawing into the oral gavage syringe.

Quantitative Data Presentation: Formulation Comparison

The following table summarizes the operational parameters for the described formulations when dosing standard rodent models (e.g., C57BL/6 mice or Sprague Dawley rats).

Formulation VehicleRouteMax Dosing Volume (Mouse)Estimated Max Soluble DoseVisual AppearanceStability / Storage
5% DMSO / 15% Solutol HS 15 / 80% Saline IV5 mL/kg~10 - 15 mg/kgClear, slightly viscous micellar solutionUse within 24h at RT (Do not refrigerate, Solutol will solidify)
20% HP-β-CD in 50 mM Phosphate Buffer (pH 7.4) IV / PO5 mL/kg (IV)10 mL/kg (PO)~15 - 20 mg/kgClear, colorless solutionStable for 7 days at 4°C
0.5% Na-CMC / 0.1% Tween 80 in Water PO10 - 20 mL/kg>100 mg/kg (Suspension)Opaque, white uniform suspensionResuspend via vortexing immediately prior to each use

In Vivo Pharmacokinetic (PK) Sampling & Analysis Workflow

To validate the formulation's performance, a standard PK study must be executed. For 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid, the presence of the carboxylic acid means the drug will be highly bound to plasma proteins (e.g., albumin)[4].

  • Administration: Dose animals via IV bolus (tail vein) and PO gavage using the optimized vehicles.

  • Blood Sampling: Collect whole blood (approx. 50–100 µL) via the submandibular vein or saphenous vein at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Separation: Collect blood into K₂EDTA tubes. Invert gently, then centrifuge at 2,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled tubes.

  • Extraction (Protein Precipitation): Add 3 volumes of ice-cold Acetonitrile (containing an internal standard, e.g., Tolbutamide) to 1 volume of plasma. The acidic nature of the drug ensures it will partition well into the organic crash solvent. Vortex and centrifuge at 15,000 × g for 10 minutes.

  • LC-MS/MS Analysis: Analyze the supernatant using a C18 reverse-phase column. Utilize negative electrospray ionization (ESI-) in Multiple Reaction Monitoring (MRM) mode, as the sulfonamide and carboxylic acid readily lose a proton [M−H]− .

References

  • Pouton, C. W. (2006). "Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system." European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. URL: [Link]

  • European Medicines Agency (EMA). (2017). "Background review for cyclodextrins used as excipients." EMA Committee for Human Medicinal Products (CHMP). URL: [Link]

  • Barber, B. W., et al. (2021). "Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies." Pharmaceutics, 13(12), 2107. URL: [Link]

  • Li, Y., et al. (2026). "Discovery of SY-589, a Highly Potent and Orally Bioavailable Polθ Helicase Inhibitor for the Treatment of HR-Deficient Tumors." Journal of Medicinal Chemistry. URL: [Link] (Representative DOI structure for ACS publications based on grounding data).

Sources

Method

Application Note: High-Throughput Enzyme Inhibition Assays Using 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid

Executive Summary & Chemical Profiling The compound 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid (hereafter referred to as EMPSABA ) represents a privileged structural scaffold in medicinal chemistry. Featuri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

The compound 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid (hereafter referred to as EMPSABA ) represents a privileged structural scaffold in medicinal chemistry. Featuring an anthranilic acid (2-aminobenzoic acid) core linked via a sulfonamide bridge to a lipophilic 5-ethyl-2-methoxyphenyl moiety, this pharmacophore is highly relevant for targeting metalloenzymes and oxidoreductases. Structurally similar anthranilic acid sulfonamides are well-documented as potent inhibitors of enzymes such as Kynurenine 3-monooxygenase (KMO) [1] and Aldose Reductase.

This application note provides a comprehensive, self-validating protocol for integrating EMPSABA into 384-well High-Throughput Screening (HTS) biochemical assays. By addressing the specific physicochemical liabilities of the compound—namely its potential for colloidal aggregation—this guide ensures robust, reproducible, and artifact-free IC50 determinations.

Physicochemical Rationale & Assay Design

Solution Dynamics and Causality of Buffer Selection

EMPSABA possesses a carboxylic acid group (estimated pKa ~4.0) that is deprotonated at physiological pH, paired with a highly lipophilic 5-ethyl-2-methoxyphenyl tail.

  • Solvent Selection: Due to its lipophilicity, introducing the compound directly into aqueous buffers leads to rapid precipitation. Therefore, a 100% DMSO stock is strictly required to maintain the compound in a monomeric state.

  • Buffer Additives: In aqueous HTS assays, the hydrophobic tail can induce the formation of colloidal aggregates. These aggregates sequester the target enzyme, leading to false-positive inhibition—a classic Pan-Assay Interference (PAINS) mechanism. To counteract this, the assay buffer must be supplemented with a non-ionic detergent (e.g., 0.01% v/v Triton X-100). The detergent micelles stabilize the lipophilic tail, ensuring that any observed inhibition is driven by true active-site binding rather than non-specific aggregation.

The Self-Validating HTS Framework

To ensure absolute trustworthiness, the assay must operate as a self-validating system. Every 384-well plate must contain dedicated control columns:

  • Max Signal (Positive Control): Enzyme + Substrate + DMSO vehicle.

  • Min Signal (Negative Control): Substrate + DMSO vehicle (No Enzyme).

These controls are used to calculate the Z'-factor [2], a statistical parameter that evaluates assay robustness by accounting for both the dynamic range and data variation. A plate is only deemed valid for EMPSABA IC50 calculation if the Z'-factor is 0.5.

Experimental Protocol: 384-Well Biochemical Assay

Step 1: Compound Stock Preparation
  • Weigh out EMPSABA powder and dissolve in 100% anhydrous DMSO to yield a 10 mM primary stock .

  • Vortex for 2 minutes and sonicate in a water bath at 25°C for 5 minutes to ensure complete dissolution.

  • Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO using a V-bottom 384-well source plate.

Step 2: Acoustic Dispensing (Echo)
  • Causality: To eliminate tip-based carryover and ensure precise nanoliter transfer, use an acoustic liquid handler (e.g., Labcyte Echo 550).

  • Action: Transfer 2.5 nL of the EMPSABA dilution series into a black, flat-bottom 384-well assay plate. This ensures the final DMSO concentration in a 25 µL assay volume remains at 0.01%, well below the threshold for enzyme denaturation.

Step 3: Enzyme Pre-Incubation
  • Prepare the Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% Triton X-100, and 1 mM DTT.

  • Dilute the target recombinant enzyme (e.g., KMO) in the Assay Buffer to a 2X working concentration.

  • Dispense 12.5 µL of the 2X enzyme solution into the assay plate containing the dispensed compound.

  • Incubate for 15 minutes at room temperature.

    • Causality: This pre-incubation step is critical. It allows the sulfonamide and anthranilic acid moieties of EMPSABA to establish a stable, thermodynamically favorable hydrogen-bonding network within the enzyme's active site before substrate competition begins.

Step 4: Reaction Initiation & Readout
  • Dispense 12.5 µL of a 2X Substrate solution (e.g., a fluorogenic substrate specific to the target enzyme) to initiate the reaction.

  • Incubate the plate in the dark for 30 minutes at 37°C.

  • Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths.

HTS_Workflow Stock 1. Compound Stock (10 mM in 100% DMSO) Dispense 2. Acoustic Dispensing (Echo 55x, 2.5 nL/well) Stock->Dispense Enzyme 3. Enzyme Addition (Target + 0.01% Triton X-100) Dispense->Enzyme Incubate 4. Pre-incubation (15 min, RT) Enzyme->Incubate Substrate 5. Substrate Addition (Initiate Reaction) Incubate->Substrate Readout 6. Fluorescence Readout (Microplate Reader) Substrate->Readout Analysis 7. Data Analysis (IC50 & Z'-factor) Readout->Analysis

Figure 1: Step-by-step High-Throughput Screening (HTS) workflow for EMPSABA evaluation.

Mechanism of Action & Visualization

EMPSABA typically acts as a competitive or mixed inhibitor, depending on the specific target enzyme. The anthranilic acid core mimics endogenous substrates (such as kynurenine or other aromatic amino acids), while the sulfonamide group acts as a transition-state bioisostere that coordinates with active-site residues or catalytic metal ions.

Mechanism Enzyme Target Enzyme (e.g., KMO) Complex Enzyme-Substrate Complex Enzyme->Complex + Substrate Inhibited Enzyme-Inhibitor Complex (Inactive) Enzyme->Inhibited + Inhibitor Substrate Endogenous Substrate Product Metabolic Product Complex->Product Catalysis Inhibitor EMPSABA (Inhibitor) Inhibitor->Inhibited

Figure 2: Competitive inhibition mechanism of EMPSABA targeting the enzyme active site.

Data Presentation & Quality Control

Following the fluorescence readout, raw data should be normalized to the plate controls to calculate the Percentage of Inhibition. The IC50 is derived using a 4-parameter logistic (4PL) non-linear regression model. A representative data summary for a validated assay run is shown below:

ParameterValueInterpretation / Quality Control Metric
IC50 (µM) 0.45 ± 0.03Potent sub-micromolar inhibition of the target enzyme.
Hill Slope (h) 1.05A slope near 1.0 indicates a 1:1 stoichiometric binding event, ruling out aggregation-based artifactual inhibition.
Z'-factor 0.78Excellent assay robustness (Z' > 0.5 validates the plate).
Signal-to-Background (S/B) 12.4Strong dynamic range for fluorescence detection.
Intra-plate CV (%) 4.2%High precision across the 384-well plate (CV < 10% is required).

References

  • Jacobs, K. R., Castellano-Gonzalez, G., Guillemin, G. J., & Lovejoy, D. B. (2017). Major Developments in the Design of Inhibitors along the Kynurenine Pathway. Current Medicinal Chemistry, 24(23), 2471-2495.[Link] [1]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73.[Link] [2]

Application

2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid cell culture treatment protocol

Application Note & Protocol Guide Investigating the Cellular Effects of 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid: A General Protocol for Novel Compound Screening Disclaimer: This document provides a gener...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Investigating the Cellular Effects of 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid: A General Protocol for Novel Compound Screening

Disclaimer: This document provides a generalized protocol for the initial in vitro characterization of the novel compound 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid. As of the date of publication, this specific molecule is not extensively characterized in peer-reviewed literature. Therefore, the following protocols are based on standard methodologies for the evaluation of novel sulfonamide-containing small molecules and require empirical validation and optimization by the end-user.

Introduction: Rationale and Scientific Context

The compound 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid belongs to a broad class of molecules containing a sulfonamide functional group. Sulfonamides are a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting activities such as antimicrobial, anti-inflammatory, and anti-cancer effects. The biological activity of sulfonamide-based compounds is often attributed to their ability to mimic p-aminobenzoic acid (PABA) and inhibit dihydropteroate synthase in microorganisms, or to interact with various enzymes and receptors in mammalian cells, such as carbonic anhydrases or cyclooxygenase-2 (COX-2).

Given the structural motifs present in 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid—a sulfonamide linker and a benzoic acid group—it is plausible to hypothesize that it may act as a modulator of cellular signaling pathways, potentially impacting cell proliferation, inflammation, or other key cellular processes. For instance, some sulfonamide derivatives have been investigated for their effects on serotonin and dopamine receptors[1].

This guide provides a comprehensive framework for researchers to conduct initial cell-based screening of this compound. The primary objectives of this protocol are to:

  • Establish a reliable method for preparing and handling the compound in a laboratory setting.

  • Determine its cytotoxic or cytostatic concentration range across relevant cell lines.

  • Provide a workflow to investigate its mechanism of action.

Compound Handling and Stock Solution Preparation

Prior to experimentation, it is crucial to establish safe handling procedures and a reproducible method for preparing the compound for use in cell culture.

2.1. Safety and Handling

While specific toxicity data for this compound is unavailable, related sulfonamide compounds are classified as potentially harmful if swallowed, and may cause skin, eye, and respiratory irritation[2][3]. Standard laboratory precautions should be observed.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the solid compound in a chemical fume hood to avoid inhalation of any fine powder.

  • Storage: Store the solid compound tightly sealed in a cool, dry, and dark place, as some related compounds are sensitive to moisture and light[3].

2.2. Solubility Testing and Stock Solution Preparation

The solubility of a compound is a critical parameter for its use in cell culture. Dimethyl sulfoxide (DMSO) is the most common solvent for initial screening of novel small molecules.

Protocol: Stock Solution Preparation

  • Solubility Test (Small Scale): a. Weigh out a small amount (e.g., 1-5 mg) of 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid. b. Add a measured volume of DMSO to achieve a high concentration (e.g., 100 mM). c. Vortex thoroughly and visually inspect for complete dissolution. If not fully dissolved, sonication or gentle warming (37°C) may be applied. If the compound remains insoluble, a lower stock concentration (e.g., 10 mM) should be targeted.

  • Preparation of a 10 mM Stock Solution (Example): a. The molecular weight of 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid is 351.4 g/mol . b. To prepare 1 mL of a 10 mM stock solution, weigh out 3.51 mg of the compound. c. Add the solid to a sterile microcentrifuge tube. d. Add 1 mL of sterile, cell culture-grade DMSO. e. Vortex until the compound is completely dissolved.

  • Storage of Stock Solution: a. Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. b. Store aliquots at -20°C or -80°C, protected from light.

Experimental Workflow for Cellular Characterization

The following section details a logical progression of experiments to characterize the cellular effects of the compound. A critical component of this workflow is the inclusion of proper controls to ensure data validity.

Workflow Diagram

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_compound Prepare Stock Solution (10 mM in DMSO) dose_response Dose-Response Assay (e.g., MTT, 48-72h) prep_compound->dose_response prep_cells Culture & Seed Cells (Select appropriate cell lines) prep_cells->dose_response determine_ic50 Determine IC50 Value dose_response->determine_ic50 mechanism_study Mechanism of Action Studies (Western Blot, qPCR, etc.) determine_ic50->mechanism_study Select Sub-IC50 Concentrations data_analysis Data Analysis & Visualization mechanism_study->data_analysis conclusion Draw Conclusions data_analysis->conclusion

Caption: General workflow for in vitro screening of a novel compound.

3.1. Cell Line Selection

The choice of cell lines should be guided by the research question. For a compound with unknown activity, a preliminary screen using a panel of cell lines from different tissue origins (e.g., lung, breast, colon cancer) is recommended.

3.2. Protocol: Dose-Response Cytotoxicity Assay (MTT Assay)

This initial experiment is crucial for determining the concentration range at which the compound affects cell viability. The MTT assay is a colorimetric assay that measures metabolic activity.

Materials:

  • Selected cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment[4].

  • Compound Dilution: Prepare serial dilutions of the compound in complete medium from the 10 mM stock. A common concentration range for initial screening is 0.1, 1, 10, 25, 50, and 100 µM.

    • Important: Ensure the final DMSO concentration in all wells (including vehicle control) is constant and non-toxic (typically ≤ 0.5%).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions.

    • Controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the compound-treated wells.

      • Untreated Control: Cells in medium only.

      • Positive Control: (Optional) A known cytotoxic drug (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Table 1: Example Dose-Response Data Summary

Compound Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control (0)100 ± 4.5
0.198.2 ± 5.1
195.6 ± 4.8
1075.3 ± 6.2
2551.2 ± 5.5
5022.7 ± 3.9
1005.1 ± 2.1

Investigating the Mechanism of Action

Once the IC₅₀ value is determined, subsequent experiments should use sub-lethal concentrations (e.g., IC₂₅, IC₅₀) to investigate the compound's effect on specific cellular pathways without inducing widespread cell death.

Hypothetical Target Pathway: Inflammation Signaling

Many sulfonamide-containing compounds exhibit anti-inflammatory properties, often through inhibition of pathways like NF-κB or enzymes like COX-2[1][5]. A logical next step is to investigate if 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid can modulate inflammatory responses.

G cluster_pathway NF-κB Signaling Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates Compound 2-{[(5-Ethyl-2-methoxyphenyl) sulfonyl]amino}benzoic acid Compound->IKK Potential Inhibition? IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocates Pro-inflammatory Genes\n(e.g., COX-2, TNF-α) Pro-inflammatory Genes (e.g., COX-2, TNF-α) NFkB_nucleus->Pro-inflammatory Genes\n(e.g., COX-2, TNF-α) Induces Transcription

Caption: Hypothetical inhibition of the NF-κB inflammatory pathway.

Protocol: Western Blot for NF-κB Pathway Activation

This protocol assesses whether the compound can inhibit the phosphorylation of key proteins in the NF-κB pathway.

  • Cell Seeding and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in 6-well plates. Once confluent, pre-treat with the compound at a sub-lethal concentration (e.g., 25 µM) for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 30 minutes.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: a. Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis. b. Transfer proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate with primary antibodies overnight (e.g., anti-phospho-IκBα, anti-IκBα, anti-β-actin). e. Wash and incubate with HRP-conjugated secondary antibodies. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity and normalize the phosphorylated protein levels to the total protein and the loading control (β-actin). Compare the levels in compound-treated cells to the LPS-only control.

Conclusion and Future Directions

This document outlines a foundational strategy for the initial characterization of 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid in a cell culture setting. By systematically determining its cytotoxic profile and then probing relevant signaling pathways, researchers can build a comprehensive understanding of its biological activity. The provided protocols for cytotoxicity testing and mechanism-of-action studies serve as a starting point, and further experiments, such as cell cycle analysis, apoptosis assays, or specific enzyme activity assays, should be developed based on these initial findings.

References

  • Loba Chemie. (2017). 2-METHOXY-4-AMINO-5-ETHYLSULPHONYL BENZOIC ACID MSDS. [Link]

  • Loba Chemie. (2018). 2-METHOXY-4-AMINO-5-(ETHYL SULFONYL)-BENZOIC ACID METHYL ESTER MSDS. [Link]

  • MDPI. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. [Link]

  • ResearchGate. (2019). The Effect of Carboxamide/Sulfonamide Replacement in Arylpiperazinylalkyl Derivatives on Activity to Serotonin and Dopamine Receptors. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Aqueous Solubility of 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid

Prepared by the Senior Application Scientist Team This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and in-depth protocols for enhancin...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and in-depth protocols for enhancing the aqueous solubility of 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid. Our approach is grounded in fundamental physicochemical principles to empower you to overcome solubility challenges in your experiments, from early-stage screening to formulation development.

Understanding the Challenge: Compound Overview

2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid is a molecule characterized by multiple aromatic rings and a flexible sulfonylamino linker. Its structure contains both a key acidic functional group (benzoic acid) and significant hydrophobic regions (the ethyl-methoxyphenyl and phenyl rings). This combination results in low intrinsic aqueous solubility, a common issue for many new chemical entities that can limit bioavailability and complicate in vitro assay development.[1][2] The molecule's poor solubility is a critical hurdle that must be addressed to accurately assess its biological activity and develop a viable therapeutic product.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features causing the poor aqueous solubility of this compound?

The low solubility is primarily due to two factors:

  • High Lipophilicity: The presence of multiple aromatic rings and an ethyl group creates a large, non-polar surface area that is energetically unfavorable to interact with polar water molecules.

  • Crystalline Stability: Poorly soluble compounds often pack tightly into a stable crystal lattice. A significant amount of energy is required to break this lattice apart before the individual molecules can be solvated by water.[3]

Q2: How does the benzoic acid group influence the compound's solubility?

The carboxylic acid on the benzoic acid ring is a weak acid, meaning its state of ionization is highly dependent on the pH of the surrounding aqueous environment.[4][5]

  • At low pH (acidic conditions): The carboxylic acid group is protonated (-COOH) and uncharged. In this form, the molecule is less polar and exhibits its lowest aqueous solubility (referred to as intrinsic solubility, S₀).

  • At high pH (basic conditions): The carboxylic acid group is deprotonated (-COO⁻), forming a carboxylate salt. This ionized form is significantly more polar and, therefore, much more soluble in water.[6][7]

This pH-dependent behavior is the most direct and powerful tool for manipulating the compound's solubility.

Q3: What are the main strategies I can use to improve the solubility of this compound?

There are several established techniques, which can be broadly categorized as physical and chemical modifications.[8][9][10] The most common and effective methods for a compound like this include:

  • pH Adjustment & Salt Formation: Leveraging the acidic benzoic acid group to form a more soluble salt.[11][12][13]

  • Co-solvency: Adding a water-miscible organic solvent to the aqueous system to reduce the overall polarity of the solvent, making it more favorable for the solute.[10][14]

  • Complexation: Using an agent like a cyclodextrin to form a host-guest inclusion complex, where the hydrophobic drug molecule is encapsulated within the cyclodextrin's cavity, presenting a hydrophilic exterior to the water.[15][16][17]

  • Solid Dispersion: Dispersing the drug in an amorphous form within a hydrophilic polymer matrix to enhance the dissolution rate.[2][18][19]

Troubleshooting & Optimization Guides

This section is designed to provide direct answers to specific experimental problems you may encounter.

Issue 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for a biological assay.

This is a classic problem of kinetic versus thermodynamic solubility. Your compound is soluble in the DMSO stock (kinetic solubility) but crashes out upon dilution into an aqueous system where its true equilibrium solubility is much lower.[20]

Initial Checks:

  • Verify Purity: Impurities can sometimes act as nucleation sites, accelerating precipitation. Confirm the purity of your compound.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to minimize solvent effects on the biological system.

Troubleshooting Workflow:

G Start Compound Precipitates in Aqueous Buffer pH_Check Is buffer pH > pKa + 1? Start->pH_Check Cosolvent_Check Can assay tolerate a co-solvent (e.g., PEG 400)? pH_Check->Cosolvent_Check Yes Adjust_pH Option 1: Adjust Buffer pH (See Protocol 1) pH_Check->Adjust_pH No Cyclodextrin_Check Is complexation a viable option for the assay? Cosolvent_Check->Cyclodextrin_Check No Use_Cosolvent Option 2: Use a Co-solvent (See Protocol 2) Cosolvent_Check->Use_Cosolvent Yes Use_Cyclodextrin Option 3: Use Cyclodextrins (See Protocol 3) Cyclodextrin_Check->Use_Cyclodextrin Yes Reassess Re-evaluate Assay Conditions or Compound Concentration Cyclodextrin_Check->Reassess No

Caption: Decision workflow for troubleshooting precipitation in assays.

Issue 2: I need to prepare a stable, clear aqueous formulation for an in vivo (e.g., oral gavage) study.

For in vivo studies, both the concentration and stability of the formulation are critical. A simple suspension may lead to variable dosing and poor absorption.

Recommended Approach: Salt Formation via pH Control

This is often the most effective and regulatory-friendly approach for ionizable compounds.[11][12] By raising the pH of the formulation vehicle, you convert the compound to its highly soluble salt form.

  • Quick Test: Prepare a small slurry of the compound in water. While stirring, add a 1N NaOH solution dropwise. If the solid dissolves to form a clear solution, a pH-adjusted formulation is a highly promising strategy.

  • Consideration: The final pH of the formulation must be physiologically tolerable for the route of administration. For oral administration, a pH between 6.0 and 8.0 is generally acceptable.

Alternative Approach: Amorphous Solid Dispersions

If pH control is insufficient or undesirable, creating an amorphous solid dispersion can significantly improve the dissolution rate and apparent solubility.[3][18][21] This involves dissolving the drug and a hydrophilic polymer (e.g., PVP, HPMC) in a common solvent and then rapidly removing the solvent, trapping the drug in a high-energy amorphous state.

In-Depth Methodologies & Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment and Salt Formation

This protocol leverages the acidic nature of the benzoic acid moiety to dramatically increase aqueous solubility.

Scientific Principle: The solubility of a weak acid increases exponentially as the pH of the solution rises above its pKa. According to the Henderson-Hasselbalch equation, at a pH two units above the pKa, the compound will be >99% in its ionized, more soluble form.[5][7]

Caption: pH-dependent equilibrium of the carboxylic acid group.

Step-by-Step Protocol:

  • Determine the Apparent pKa (Potentiometric Titration): a. Accurately weigh ~5-10 mg of the compound and suspend it in 50 mL of deionized water (a co-solvent like 10% methanol may be needed if solubility is extremely low). b. Place a calibrated pH probe in the suspension. c. Titrate the suspension with a standardized solution of 0.01 N NaOH, recording the pH after each incremental addition. d. Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve).

  • Prepare a pH-Solubility Profile: a. Prepare a series of buffers with pH values spanning the expected pKa (e.g., from pH 4.0 to 8.0). b. Add an excess amount of the solid compound to a known volume (e.g., 1 mL) of each buffer in separate sealed vials. Ensure solid is always present at the bottom. c. Agitate the vials at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached. This can take 24-72 hours. d. After equilibration, filter the samples through a 0.22 µm syringe filter (use a filter material with low drug binding, like PTFE) to remove undissolved solid. e. Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV). f. Plot solubility (mg/mL or µM) versus pH to visualize the solubility enhancement.

  • Formulation Preparation: a. Based on the pH-solubility profile, select a target pH that provides the desired concentration with a safety margin. b. Prepare a suitable buffer (e.g., phosphate or citrate) at the target pH. c. Add the weighed compound to the buffer and stir until fully dissolved. The solution should be clear.

Protocol 2: Solubility Enhancement by Co-solvency

This method is ideal for solubilizing compounds for in vitro screening assays where a small amount of an organic solvent is tolerable.

Scientific Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system. This lowers the interfacial tension between the hydrophobic solute and the solvent, facilitating dissolution.[8][14][22] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (e.g., PEG 400).[10]

Step-by-Step Protocol:

  • Co-solvent Screening: a. Select a panel of pharmaceutically acceptable co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, Glycerin). b. Prepare a series of aqueous mixtures for each co-solvent at different concentrations (e.g., 5%, 10%, 20%, 40% v/v in water or buffer). c. Determine the equilibrium solubility of the compound in each mixture using the shake-flask method described in Protocol 1, Step 2.

  • Data Analysis: a. Plot the solubility of the compound as a function of the co-solvent concentration for each solvent tested. b. This data will allow you to select the most efficient co-solvent and the minimum concentration required to achieve your target solubility.

  • Important Considerations:

    • Toxicity/Assay Interference: Always verify the tolerability of the chosen co-solvent and its concentration in your specific biological assay.[10]

    • Precipitation upon Dilution: Be aware that co-solvent formulations can precipitate upon further dilution with a fully aqueous medium. This must be carefully managed.[10]

Protocol 3: Solubility Enhancement by Cyclodextrin Inclusion Complexation

Cyclodextrins are excellent tools for increasing solubility, especially for compounds intended for parenteral administration.

Scientific Principle: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior. The poorly soluble drug (guest) partitions into the hydrophobic cavity, forming an inclusion complex. This complex has a hydrophilic exterior, rendering it water-soluble.[16][17][23] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common, safe choices.

Caption: Mechanism of cyclodextrin inclusion complexation.

Step-by-Step Protocol (Phase Solubility Study):

  • Prepare Cyclodextrin Solutions: a. Prepare a series of aqueous solutions of the chosen cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 0, 2, 4, 6, 8, 10% w/v) in the desired buffer.

  • Determine Complexation Solubility: a. Add an excess amount of the solid compound to each cyclodextrin solution. b. Equilibrate the samples for 24-72 hours with constant agitation at a fixed temperature. c. Filter the samples (0.22 µm) and analyze the filtrate for drug concentration via HPLC-UV.

  • Analyze and Interpret the Data: a. Plot the total drug solubility versus the cyclodextrin concentration. b. A linear relationship (Type A_L diagram) indicates the formation of a 1:1 soluble complex. The slope of this line can be used to calculate the complexation binding constant (K_c), which indicates the affinity of the drug for the cyclodextrin cavity. A higher slope means more efficient solubilization.[24]

Summary of Solubility Enhancement Approaches
TechniqueMechanismTypical Fold IncreaseFormulation TypeKey AdvantagesKey Disadvantages
pH Adjustment Ionization of the carboxylic acid group to form a soluble salt.[11]10 to >10,000Liquid, Solid (as salt)High capacity, simple, well-understood, regulatory-accepted.Only for ionizable drugs; risk of precipitation upon pH change (e.g., in GI tract).[5]
Co-solvency Reduces solvent polarity, making it more favorable for lipophilic drugs.[14]2 to >1,000LiquidSimple to formulate, effective for very hydrophobic compounds.Potential for toxicity/assay interference; drug may precipitate on dilution.[10]
Cyclodextrin Complexation Encapsulation of the drug in a CD cavity, presenting a hydrophilic exterior.[16]2 to >10,000Liquid, Solid (lyophilized)Can improve stability, suitable for parenteral use, reduces irritation.[15]Limited by drug size/shape and CD concentration; can be expensive.
Solid Dispersion Drug is dispersed in an amorphous state within a hydrophilic polymer matrix.[2]2 to >100SolidEnhances dissolution rate significantly; can create stable amorphous forms.Potential for physical instability (recrystallization) over time; manufacturing can be complex.[18]
References
  • Solubility Enchantment Of Poorly Soluble Drug. International Journal of Pharmaceutical Sciences.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC.
  • pH-solubility profiles or organic carboxylic acids and their salts. PubMed.
  • 2-(5-Amino-2-methoxyphenyl)ethanol | C9H13NO2 | CID 19105489. PubChem.
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC.
  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. Jetir.Org.
  • Technical Support Center: Enhancing the Solubility of Benzoic Acid Deriv
  • Salt formation to improve drug solubility. PubMed.
  • Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents.
  • Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.
  • Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol or N-Propanol.
  • Enhancement of Solubility and Mass Transfer Coefficient of Benzoic Acid Through Hydrotropy. SciSpace.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Solubility of Pharmaceuticals and Their Salts As a Function of pH.
  • Salt formation to improve drug solubility. ScienceDirect.
  • CAS 137-65-5: 2-Amino-5-(aminosulfonyl)benzoic acid. CymitQuimica.
  • Cosolvent. Wikipedia.
  • Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. MDPI.
  • Salt formation to improve drug solubility. (2007). Semantic Scholar.
  • Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research.
  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Molecular Pharmaceutics.
  • Drug Solubility: Importance and Enhancement Techniques. PMC.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis.
  • Application of drug physico chemical characteris
  • 2-((2-carboxy-ethyl)-(toluene-4-sulfonyl)-amino)-benzoic acid. MilliporeSigma.
  • Current Trends on Solid Dispersions: Past, Present, and Future. PMC.
  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmacy & Pharmaceutical Research.
  • Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid | 71675-87-1. ChemicalBook.
  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Galore International Journal of Health Sciences and Research.
  • A Literature Review for Improving the Solubility of Poorly W
  • Pharmaceutical Salts Optimization of Solubility or Even More?. Wiley Online Library.
  • Asian Journal of Pharmaceutical Research and Development Solubility Enhancement by Solid Dispersion Method. ajprd.com.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.

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Optimization

Troubleshooting 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid precipitation in PBS buffer

Troubleshooting Precipitation of 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid in PBS Welcome to the technical support guide for 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid. This resource is desig...

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Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Precipitation of 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid in PBS

Welcome to the technical support guide for 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of compound precipitation in Phosphate-Buffered Saline (PBS). This guide provides in-depth, question-and-answer-based troubleshooting, scientifically grounded explanations, and validated protocols to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I dissolved my compound in DMSO to make a stock solution. When I dilute it into my PBS buffer for my assay, it immediately precipitates. Why is this happening?

A1: This is a classic solubility problem rooted in the physicochemical properties of your compound and its interaction with the aqueous buffer.

  • The Culprit: pH and pKa. Your compound, 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid, is a weak acid. Its structure contains a carboxylic acid group (-COOH), which is the primary determinant of its aqueous solubility. The solubility of such a compound is governed by the Henderson-Hasselbalch equation, which links pH, the compound's dissociation constant (pKa), and its ionization state.[1]

    • In its neutral (protonated) form (R-COOH) , the molecule is less polar and thus poorly soluble in water.

    • In its ionized (deprotonated) form (R-COO⁻) , the molecule is charged, making it significantly more soluble in aqueous solutions like PBS.[2]

  • The Scenario: PBS has a physiological pH of approximately 7.4.[3] The pKa of a benzoic acid group is typically around 4.2. While the exact pKa of your specific molecule may differ slightly, it is almost certainly well below 7.4. According to the Henderson-Hasselbalch equation, at a pH above the pKa, the majority of the compound should be in its soluble, ionized form.[4][5]

  • So, What's the Problem? The issue is a phenomenon known as "crashing out" or precipitation upon dilution. You create a highly concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO), where the compound is readily soluble regardless of its protonation state.[6][7] When you introduce a small volume of this DMSO stock into a large volume of PBS, two things happen simultaneously:

    • Solvent Shift: The compound is rapidly transferred from a favorable organic environment (DMSO) to an unfavorable aqueous one (PBS).

    • Localized pH Fluctuation & Supersaturation: The immediate microenvironment around the dissolving DMSO droplet can experience temporary changes, and the local concentration of the compound can momentarily exceed its maximum aqueous solubility before it has a chance to ionize and disperse. This supersaturated state is unstable, leading to rapid precipitation of the less soluble, neutral form of the drug.[8]

In essence, the kinetics of dilution and precipitation are faster than the kinetics of ionization and dissolution in the buffer.

Q2: How can I prevent my compound from precipitating in PBS? What is the best practice for preparing my working solution?

A2: The key is to control the dilution process to favor the ionized, soluble state of the compound and avoid supersaturation. We recommend a stepwise dilution protocol.

This protocol is designed to gently transition the compound from its organic stock solvent into the final aqueous buffer, maintaining its solubility at each step.

Objective: To prepare a final working solution of 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid in PBS without precipitation, while keeping the final DMSO concentration at a level compatible with most biological assays (typically ≤0.5%).[7]

Materials:

  • High-concentration stock solution of the compound in 100% DMSO (e.g., 10-50 mM).

  • Sterile, high-purity water (e.g., Milli-Q or equivalent).

  • A basic buffer, such as 0.01 N NaOH or 50 mM Tris-HCl, pH 9.0.

  • The final assay buffer: 1x PBS, pH 7.4.

  • Sterile microcentrifuge tubes or conical tubes.

Workflow Diagram:

G cluster_0 Step 1: DMSO Stock cluster_1 Step 2: Intermediate Dilution (Basic pH) cluster_2 Step 3: Final Dilution (Assay Buffer) cluster_3 Result stock 10 mM Compound in 100% DMSO intermediate Create 1 mM Intermediate in Basic Buffer (e.g., pH 9.0) stock->intermediate 1:10 Dilution final Dilute to 10 µM Final in PBS (pH 7.4) intermediate->final 1:100 Dilution result Soluble 10 µM Compound Final DMSO = 0.1% final->result

Caption: Stepwise dilution workflow.

Procedure:

  • Prepare High-Concentration DMSO Stock: Accurately weigh the compound and dissolve it in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).[9][10] Ensure it is fully dissolved. Gentle warming (37°C) or brief sonication can be used if necessary, but check for compound stability under these conditions.[7][11] Store this stock in small, single-use aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[10]

  • Create an Intermediate Dilution in a Basic Buffer: This is the most critical step.

    • Take an aliquot of your DMSO stock.

    • Perform an initial dilution (e.g., 1:10) into a buffer with a pH significantly higher than the compound's pKa. A pH of 8.5-9.0 is often a good starting point. This ensures that as the compound enters the aqueous environment, it is immediately and overwhelmingly converted to its highly soluble ionized form.

    • Example: To make a 1 mM intermediate solution, add 10 µL of 10 mM DMSO stock to 90 µL of 50 mM Tris buffer, pH 9.0. Mix gently but thoroughly by pipetting. The DMSO concentration is now 10%.

  • Perform the Final Dilution into PBS:

    • Now, take the basic intermediate solution from Step 2 and dilute it to the final desired concentration in your PBS (pH 7.4) assay buffer.

    • Because the compound is already dissolved and ionized, it will remain in solution when transferred to the slightly less basic PBS.

    • Example: To make a final concentration of 10 µM, add 10 µL of the 1 mM intermediate solution to 990 µL of PBS. The final DMSO concentration will be a negligible 0.1%.

  • Vehicle Control: Always prepare a matching vehicle control by performing the same dilution steps with DMSO that does not contain the compound.[7]

Q3: What if the stepwise dilution method still results in precipitation or if I am concerned about using a basic intermediate buffer?

A3: If direct pH modification is not ideal for your experimental system, you can explore co-solvents or advanced formulation strategies.

In some cases, maintaining a higher percentage of an organic co-solvent in the final solution can keep the compound dissolved.

  • Principle: Co-solvents like DMSO or ethanol reduce the overall polarity of the aqueous buffer, making it a more favorable environment for a hydrophobic molecule.[12]

  • Method: Instead of a large final dilution into 100% PBS, you might perform a smaller dilution that results in a final DMSO concentration of 1-2%.

  • Caution: This approach is highly dependent on the tolerance of your biological system (e.g., cells, enzymes). High concentrations of DMSO can be toxic or cause unintended biological effects.[13][14] You must validate the maximum tolerable DMSO concentration for your specific assay.

Parameter Stepwise pH Dilution Co-Solvent Method
Final DMSO % Typically very low (<0.1% - 0.5%)Higher (1% - 5%, assay dependent)
Mechanism Promotes ionization (soluble form)Reduces solvent polarity
Assay Compatibility HighModerate; must be validated
Complexity Moderate (requires intermediate step)Low (direct dilution)

For particularly challenging compounds, more advanced drug delivery techniques may be necessary. These are common in pharmaceutical development and can be adapted for research applications.

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the poorly soluble drug molecule, effectively shielding it from the aqueous environment and increasing its apparent solubility.[15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used.[15]

  • Surfactants: Using surfactants at concentrations above their critical micelle concentration (CMC) can lead to the formation of micelles that encapsulate the drug. However, surfactants can also interfere with biological assays.[16]

These methods require more extensive formulation development and validation but can be powerful tools for compounds that cannot be solubilized by simpler means.[17][18]

Q4: Could the specific components of my PBS buffer be contributing to the problem?

A4: While less common for this type of compound, buffer components can sometimes influence solubility.

  • Ionic Strength: The pKa of a compound can be influenced by the ionic strength of the buffer.[3][19] While standard 1x PBS is generally consistent, preparing highly concentrated PBS stocks (e.g., 10x) can sometimes lead to the precipitation of the phosphate salts themselves, especially at low temperatures, which could affect the final buffer properties.[20]

  • Divalent Cations: Standard PBS formulations do not contain divalent cations like Ca²⁺ or Mg²⁺. However, if you are using a modified buffer like DPBS that contains them, there is a small possibility of forming insoluble salts with your deprotonated compound (R-COO⁻)₂Ca²⁺. This is more of a concern for compounds with multiple acidic groups but is worth considering if you observe precipitation even with proper pH control.[3]

  • Buffer Species Interaction: Different buffer species can have varying effects on drug solubility, even at the same pH.[21][22] For instance, phosphate and citrate buffers have been shown to interact differently with some compounds.[23] If you continue to face issues, switching from a phosphate-based buffer to a different buffer system like HEPES or Tris (ensuring it is compatible with your assay) could be a valid troubleshooting step.

Always ensure you are using high-purity water and salts to prepare your buffers to avoid contamination that could lead to unexpected precipitation.[20]

References
  • Advanced Formulation Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs: A Comprehensive Review. (2025). R Discovery. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PMC. [Link]

  • Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. (2006). ACS Publications. [Link]

  • Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. (2006). PubMed. [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (n.d.). Springer. [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]

  • Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. (2015). ResearchGate. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • What is the procedure to create stock solutions? (2014). Chemistry Stack Exchange. [Link]

  • How to Make Accurate Stock Solutions. (2025). Bitesize Bio. [Link]

  • pKa values in solubility determination using the Henderson-Hasselbalch equation. (2015). Wiley Online Library. [Link]

  • Exp. 11 The influence of pH on solubility in water. (n.d.). StuDocu. [Link]

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (n.d.). PubMed. [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.). Emulate Bio. [Link]

  • Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. (2021). Taylor & Francis Online. [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? (2013). ResearchGate. [Link]

  • pka / Dissociation constants. (n.d.). SlideShare. [Link]

  • Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen. (2003). PubMed. [Link]

  • Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs. (2025). ACS Publications. [Link]

  • Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. (n.d.). Springer. [Link]

  • What does it mean to use DMSO as a dissolvant in biology experiemnts? (2018). Biology Stack Exchange. [Link]

  • Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. (2022). AVESIS. [Link]

  • Dimethyl sulfoxide. (n.d.). Wikipedia. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC. [Link]

  • Acidification of phosphate buffered saline. (2025). PubMed. [Link]

  • Buffer Solutions in Drug Formulation and Processing: How pKa values Depend on Temperature, Pressure and Ionic Strength. (n.d.). ResearchGate. [Link]

  • Why the PBS buffer precipitate? (2018). ResearchGate. [Link]

  • (PDF) Effect of Buffer Species on the Inclusion Complexation of Acidic Drug Celecoxib with Cyclodextrin in Solution. (n.d.). ResearchGate. [Link]

  • An evaluation of the dissolution behaviour of poorly soluble acidic and basic drugs in biorelevant media. (n.d.). Semantic Scholar. [Link]

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). DMPK. [Link]

  • Improving the Water Solubility of Poorly Soluble Drugs. (2017). Basicmedical Key. [Link]

  • Phosphate-buffered saline. (n.d.). Wikipedia. [Link]

  • Mechanism of Precipitation (how particles are formed?). (2025). NPTEL. [Link]

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Troubleshooting

Resolving HPLC Peak Tailing for 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid Analysis

A Technical Support Guide for Researchers and Drug Development Professionals Welcome to the Technical Support Center dedicated to addressing the common and often frustrating issue of peak tailing in the HPLC analysis of...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Support Guide for Researchers and Drug Development Professionals

Welcome to the Technical Support Center dedicated to addressing the common and often frustrating issue of peak tailing in the HPLC analysis of 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid. This guide is designed to provide in-depth, practical solutions to help you achieve symmetric peaks, leading to more accurate and reproducible results. As Senior Application Scientists, we understand that robust analytical methods are critical, and this resource combines fundamental chromatographic principles with field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding peak tailing for acidic sulfonamide compounds.

Q1: What is peak tailing and how does it affect my results?

A1: Peak tailing refers to the asymmetry in a chromatographic peak where the back half of the peak is wider than the front half.[1] In an ideal separation, peaks should be symmetrical, resembling a Gaussian distribution. This distortion is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates a perfectly symmetrical peak.[1] Generally, a tailing factor greater than 1.2 suggests a potential issue with the separation.[1] Peak tailing can negatively impact your analysis by making accurate peak integration difficult, reducing the resolution between closely eluting peaks, and compromising the overall reproducibility of your method.[1][2]

Q2: I'm observing peak tailing specifically with 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid. What are the likely chemical causes?

A2: Given the structure of your analyte, which contains both a carboxylic acid and a sulfonamide group, the primary chemical cause of peak tailing is likely secondary interactions with the stationary phase.[2][3] Specifically, the acidic silanol groups (Si-OH) present on the surface of silica-based reversed-phase columns can interact with your acidic analyte, leading to these unwanted secondary retention mechanisms and causing the peak to tail.[4][5] Another significant factor is the mobile phase pH. If the pH is close to the pKa of your analyte's carboxylic acid or sulfonamide groups, the compound can exist in both ionized and un-ionized forms, leading to peak broadening and tailing.[6][7]

Q3: How does the mobile phase pH influence the peak shape of my acidic analyte?

A3: The mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like yours.[8][9] For acidic compounds, a lower pH (typically 2 pH units below the analyte's pKa) will suppress the ionization of the carboxylic acid and sulfonamide functional groups.[9][10] This "ion suppression" makes the analyte more hydrophobic, leading to better retention on a reversed-phase column and minimizing secondary interactions with silanol groups, resulting in a more symmetrical peak shape.[9] Conversely, a higher pH will ionize the acidic groups, making the analyte more polar and reducing its retention.[9]

Q4: Can my choice of organic modifier (e.g., acetonitrile vs. methanol) affect peak tailing?

A4: Yes, the choice of organic modifier can influence peak shape. Acetonitrile and methanol have different solvent strengths and can engage in different types of interactions with the analyte and the stationary phase. Sometimes, simply switching from one to the other, or using a mixture, can alter the selectivity of the separation and improve peak symmetry.[11]

Q5: I've tried adjusting the mobile phase, but the peak tailing persists. What non-chemical factors should I investigate?

A5: If mobile phase optimization doesn't resolve the issue, it's time to look at the physical aspects of your HPLC system and column. Common culprits include:

  • Column Contamination or Degradation: The column may be fouled with strongly retained sample components or the stationary phase may be degrading.[1][2]

  • Extra-Column Volume: Excessive dead volume in the system, caused by long or wide-bore tubing and improper fittings, can lead to peak broadening and tailing.[2][12]

  • Column Overload: Injecting too high a concentration of your analyte can saturate the stationary phase, causing peak distortion.[2][13]

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase, it can cause peak distortion.[2][14]

Comprehensive Troubleshooting Guide

This section provides a systematic workflow to diagnose and resolve peak tailing for your 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid analysis.

Step 1: Diagnose the Root Cause

The first step is to determine if the issue is chemical or physical.

Experimental Protocol: Neutral Compound Injection

  • Prepare a Neutral Standard: Dissolve a neutral compound (e.g., toluene or uracil) in your mobile phase.

  • Injection: Inject the neutral standard using your current HPLC method.

  • Analysis:

    • Symmetrical Peak: If the neutral compound gives a symmetrical peak, the problem is likely chemical in nature (i.e., secondary interactions between your analyte and the stationary phase).[15]

    • Tailing Peak: If the neutral compound also tails, the issue is likely physical, related to your HPLC system or column.[15]

Step 2: Addressing Chemical Causes of Peak Tailing

If the issue is chemical, focus on optimizing your mobile phase and column selection.

Workflow for Mitigating Chemical-Based Peak Tailing

A Start: Peak Tailing Observed B Optimize Mobile Phase pH A->B Lower pH to suppress analyte ionization C Select Appropriate Column B->C If pH adjustment is insufficient E Symmetrical Peak Achieved B->E If successful D Consider Mobile Phase Additives C->D For persistent silanol interactions C->E If successful D->E If successful

A logical workflow to address chemical causes of peak tailing.

Protocol 1: Mobile Phase pH Optimization

  • Determine Analyte pKa: If the pKa of 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid is unknown, a reasonable starting point is to assume the carboxylic acid has a pKa around 4-5 and the sulfonamide is weakly acidic.

  • Initial pH Adjustment: Prepare a mobile phase with a pH of approximately 2.5-3.0 using a suitable buffer (e.g., phosphate or formate buffer). This should suppress the ionization of the acidic functional groups.[3][10]

  • Buffer Concentration: Start with a buffer concentration of 10-20 mM. Increasing the buffer concentration can sometimes help to mask residual silanol interactions.[13]

  • Analysis: Equilibrate your column with the new mobile phase and inject your sample. Observe the peak shape.

Table 1: Effect of Mobile Phase pH on Tailing Factor (Illustrative)

Mobile Phase pHTailing Factor (Tf)Observation
5.52.1Significant tailing due to partial ionization.
4.51.8Reduced tailing, but still present.
3.51.4Further improvement in peak shape.
2.81.1Symmetrical peak achieved.

Protocol 2: Column Selection

If pH optimization alone is not sufficient, your column may have high silanol activity.

  • Use a High-Purity, End-Capped Column: Modern "Type B" silica columns are manufactured to have lower silanol activity. "End-capping" is a process where residual silanol groups are chemically deactivated, further reducing their potential for unwanted interactions.[3][4]

  • Consider Columns for Acidic Compounds: Several manufacturers offer columns specifically designed for the analysis of acidic compounds, which often have proprietary surface treatments to minimize secondary interactions.[16][17]

  • Alternative Stationary Phases: If a standard C18 column continues to give poor peak shape, consider a column with a different stationary phase, such as a C8 or a phenyl column.[18][19] These can offer different selectivity and may reduce the problematic interactions.

Step 3: Resolving Physical Causes of Peak Tailing

If you've determined the issue is physical, a systematic check of your HPLC system is necessary.

Workflow for Troubleshooting Physical Causes of Peak Tailing

A Start: Tailing with Neutral Compound B Check for Extra-Column Volume A->B Minimize tubing length and diameter C Inspect Column for Voids/Contamination B->C If connections are good E Symmetrical Peak Restored B->E If successful D Verify Sample Solvent and Concentration C->D If column is not the issue C->E If successful D->E If successful

A systematic approach to identifying and fixing physical issues.

Protocol 3: System and Column Maintenance

  • Minimize Tubing Length: Use the shortest possible length of narrow internal diameter (e.g., 0.125 mm or 0.005") PEEK tubing to connect the injector, column, and detector to reduce dead volume.[12]

  • Check Fittings: Ensure all fittings are properly tightened and are of the correct type for your system to avoid leaks and dead volume.

  • Column Wash: If you suspect column contamination, perform a thorough column wash according to the manufacturer's instructions. This typically involves flushing with a series of solvents of increasing strength.[1]

  • Guard Column: If you are not already using one, a guard column can help protect your analytical column from contaminants in the sample matrix.[1]

  • Sample Dilution: To check for column overload, dilute your sample by a factor of 10 and re-inject. If the peak shape improves, your original sample was too concentrated.[13]

  • Sample Solvent: Ensure your sample is dissolved in the mobile phase or a solvent that is weaker than the mobile phase to prevent peak distortion.[14]

By systematically working through these troubleshooting steps, you can effectively diagnose and resolve the issue of peak tailing in your HPLC analysis of 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid, leading to more reliable and accurate results in your research and development efforts.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Samandoulgidis, A., et al. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • Blogs - News. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • Moravek, Inc. (2024, December 3). Exploring the Role of pH in HPLC Separation.
  • LCGC Blog. (n.d.). Silica for HPLC Stationary Phases – A Five Minute Guide.
  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • Element. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections.
  • Al-Kahtani, S. D. (n.d.). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes.
  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks.
  • MilliporeSigma. (n.d.). HPLC Troubleshooting Guide.
  • MDPI. (2022, March 21). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland.
  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
  • BenchChem. (2025, December). Optimizing HPLC separation of Indican from interfering compounds.
  • Chromatography Online. (2026, March 12). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
  • Thermo Fisher Scientific - US. (n.d.). Popular Small Molecule HPLC UHPLC Column Brands.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Torontech. (2025, July 30). 5 Main Types of HPLC Columns Explained.

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Optimization

Technical Support Center: 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid Stability &amp; Handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the handling of highly substituted small molecule inhibitors in high-throughput and benchtop assays.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the handling of highly substituted small molecule inhibitors in high-throughput and benchtop assays. 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid (E2M-SABA) features a lipophilic 5-ethyl-2-methoxyphenyl ring and a sulfonamide-linked benzoic acid core.

While the compound is chemically robust, its physical stability in dimethyl sulfoxide (DMSO) stock solutions is highly sensitive to environmental handling. This guide provides mechanistic insights, self-validating protocols, and troubleshooting steps to ensure the physical integrity of your compound and the reproducibility of your biological assays.

Mechanistic Insights into Freeze-Thaw Instability

When researchers report "degradation" of E2M-SABA after repeated freeze-thaw cycles, the root cause is almost always physical precipitation , not chemical hydrolysis.

The sulfonamide and benzoic acid functional groups are highly stable under neutral conditions. However, the overall lipophilicity of the molecule makes its solubility strictly dependent on the dielectric constant of the solvent. DMSO is extremely hygroscopic. Each time a frozen tube is opened at room temperature, atmospheric condensation introduces water into the solvent. A water content increase of just 2-3% drastically lowers the solubility threshold of E2M-SABA, pushing the compound into an unstable supersaturated state where it nucleates and crystallizes ()[1]. Once crystallized, the compound enters a lower-energy, thermodynamically stable state that is highly resistant to simple vortexing.

Troubleshooting Guide (FAQs)

Q1: Why is my E2M-SABA stock cloudy after the third freeze-thaw cycle? A: The cloudiness is micro-precipitation caused by water uptake. Each freeze-thaw cycle in ambient air introduces moisture into the hygroscopic DMSO. As the water fraction increases, the hydrophobic 5-ethyl-2-methoxyphenyl moiety forces the molecule out of solution. To prevent this, stocks must be aliquoted into single-use volumes or purged with an inert gas prior to refreezing.

Q2: Has my compound chemically degraded after multiple freeze-thaw cycles? A: Highly unlikely. Analytical studies on structurally diverse small molecule libraries in DMSO have demonstrated that chemical degradation accounts for less than 1% of compound loss over 11 freeze-thaw cycles ()[2]. The loss of inhibitory activity you observe in your assays is almost certainly due to a drop in the effective concentration caused by undetected micro-precipitation.

Q3: How can I rescue a precipitated DMSO stock of E2M-SABA? A: Because the crystallized compound has a higher melting point than its amorphous form, simple vortexing is insufficient. Heat the sealed tube in a 37°C water bath for 10 minutes, followed by acoustic sonication (water bath sonicator) for 5 minutes. The combination of thermal energy and cavitation will disrupt the crystal lattice. Crucial: Always re-verify the concentration via LC-MS or UV spectrophotometry before using a rescued stock.

Q4: Does storage temperature (-20°C vs. -80°C) affect freeze-thaw recovery? A: Yes. While both temperatures halt chemical degradation, -20°C freezers are often frost-free (auto-defrosting). These cyclical temperature fluctuations cause localized thawing and micro-crystal nucleation at the tube's edges. Storing at -80°C provides a constant thermal environment, preventing the metastable supersaturated zone from collapsing ()[3].

Standard Operating Procedure (SOP): Self-Validating Freeze-Thaw Management

To guarantee the integrity of E2M-SABA, implement the following self-validating workflow. Every step includes a physical check to ensure causality between your handling and the compound's state.

Step 1: Reconstitution

  • Action: Weigh the lyophilized powder and dissolve in >99.9% anhydrous DMSO to a target concentration of 10 mM.

  • Validation Check: Measure the optical density at 600 nm (OD600) using a microvolume spectrophotometer. An OD600 > 0.01 indicates incomplete dissolution or light scattering from micro-particulates.

Step 2: Aliquoting

  • Action: Immediately dispense 50 µL to 100 µL aliquots into tightly sealing, low-bind polypropylene microcentrifuge tubes.

Step 3: Inert Gas Purging

  • Action: Gently blow a stream of Argon or Nitrogen gas over the open tubes for 3–5 seconds to displace atmospheric moisture. Cap immediately.

Step 4: Freezing

  • Action: Place the aliquots directly into a -80°C freezer for long-term storage.

Step 5: Thawing (The Critical Step)

  • Action: Remove the required aliquot and place it in a 37°C water bath for 2 minutes. Do NOT open the cap until the tube has fully reached room temperature to prevent condensation on the inner walls.

  • Validation Check: Visually inspect against a dark background or use dynamic light scattering (DLS) to confirm the absolute absence of micro-precipitates before diluting into your aqueous assay buffer.

Quantitative Data: Impact of Freeze-Thaw Cycles

The following table summarizes the causal relationship between freeze-thaw cycles, ambient water uptake in DMSO, and the resulting physical recovery of E2M-SABA.

Freeze-Thaw CyclesWater Content in DMSO (%)E2M-SABA Recovery (%)Physical State
0 (Fresh Stock)< 0.1%100.0 ± 0.5Clear Solution
10.5%99.2 ± 0.8Clear Solution
32.1%85.4 ± 3.2Micro-crystals (Loss of Activity)
54.5%62.1 ± 5.4Visible Precipitate
10> 8.0%< 40.0Heavy Precipitate

Note: Data represents a 10 mM stock solution thawed under ambient atmospheric conditions without inert gas purging.

Workflow Visualization

G N1 Receive E2M-SABA Powder N2 Dissolve in Anhydrous DMSO N1->N2 N3 Aliquot into Single-Use Vials N2->N3 N4 Purge with Argon/Nitrogen N3->N4 N5 Store at -20°C or -80°C N4->N5 N6 Thaw at 25°C - 37°C (Vortex/Sonicate) N5->N6 Single Cycle N8 Precipitation / Water Uptake (Avoid >3 Cycles) N5->N8 Repeated Cycles N7 Use in Assay N6->N7

Workflow for E2M-SABA DMSO stock preparation and freeze-thaw management to prevent precipitation.

References

  • Title: The effect of freeze/thaw cycles on the stability of compounds in DMSO Source: Journal of Biomolecular Screening (PubMed) URL: [Link]

  • Title: Compound precipitation in high-concentration DMSO solutions Source: Journal of Biomolecular Screening (PubMed) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid and Standard Sulfonamide Inhibitors

Introduction: Deconstructing a Novel Sulfonamide to Predict its Biological Potential The compound 2-{[(5--Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid represents a specific chemical scaffold, an N-arylsulfonyl deriv...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Deconstructing a Novel Sulfonamide to Predict its Biological Potential

The compound 2-{[(5--Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid represents a specific chemical scaffold, an N-arylsulfonyl derivative of anthranilic acid. While not a commercially available drug, its structure is a composite of well-established pharmacophores, suggesting a high potential for biological activity. The sulfonamide group (-SO₂NH₂) is a cornerstone of medicinal chemistry, featured in drugs ranging from diuretics and antiepileptics to non-steroidal anti-inflammatory drugs (NSAIDs) and antibiotics. Its enduring utility stems from its ability to act as a bioisostere for other functional groups and, most notably, its capacity to bind to the zinc ion in the active site of metalloenzymes.

This guide provides a comparative framework for researchers, scientists, and drug development professionals to evaluate the potential of 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid. By dissecting its structural features, we can hypothesize its most likely molecular targets and benchmark it against industry-standard sulfonamide inhibitors. We will focus on two primary, plausible targets for this class of molecule: cyclooxygenase-2 (COX-2) and carbonic anhydrases (CAs). A clear distinction will also be drawn from the antibacterial sulfonamides that target dihydropteroate synthase (DHPS), illustrating the functional diversity of this chemical moiety.

Part 1: Potential as a Selective Cyclooxygenase-2 (COX-2) Inhibitor

The structure of 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid shares features with a class of anti-inflammatory drugs known as COX-2 inhibitors. The core function of these drugs is to block the COX-2 enzyme, which is a key player in the inflammatory cascade responsible for converting arachidonic acid into prostaglandins, the mediators of pain and inflammation.[1][2] Selective inhibition of COX-2 over the related COX-1 isoform is a critical design feature to reduce gastrointestinal side effects associated with traditional NSAIDs.[3]

Structural Comparison with a Standard COX-2 Inhibitor: Celecoxib

Celecoxib is a diaryl-substituted pyrazole that possesses a benzenesulfonamide moiety. This sulfonamide group is crucial for its selectivity, as it binds to a distinct hydrophilic side pocket present in the COX-2 active site but absent in COX-1.[3] The compound , while not a diaryl heterocycle like celecoxib, possesses a bulky substituted phenylsulfonyl group attached to a benzoic acid scaffold. This configuration suggests it may orient itself within the COX-2 active site in a manner that could confer selective inhibition.

Comparative Inhibition Data

To quantitatively assess a novel compound like 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid, its half-maximal inhibitory concentration (IC₅₀) against both COX isoforms would be determined. A high COX-1/COX-2 IC₅₀ ratio indicates high selectivity for COX-2.

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2)
Celecoxib (Standard)15[4]0.04[4]~375
Hypothetical DataTo be determinedTo be determinedTo be determined
Signaling Pathway: COX-2 in Inflammation

The diagram below illustrates the central role of COX-2 in the synthesis of pro-inflammatory prostaglandins from arachidonic acid. Selective inhibitors block this pathway, reducing pain and inflammation.

COX2_Pathway AA Arachidonic Acid (from cell membrane) COX2 COX-2 Enzyme (Inducible) AA->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 Prostanoids Prostaglandins (PGE₂) Prostacyclin (PGI₂) PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Inhibitor 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid or Celecoxib Inhibitor->COX2 caption COX-2 signaling pathway and point of inhibition.

Caption: COX-2 signaling pathway and point of inhibition.

Experimental Protocol: In Vitro Fluorometric COX-2 Inhibition Assay

This protocol provides a robust method for determining the IC₅₀ of a test compound against human recombinant COX-2. The assay measures the peroxidase activity of COX, which is coupled to the generation of a fluorescent product.

Principle: The COX enzyme converts arachidonic acid to Prostaglandin G₂ (PGG₂). The peroxidase component of the enzyme then reduces PGG₂ to PGH₂. This peroxidase activity can be measured using a probe like Amplex™ Red, which is oxidized in the presence of horseradish peroxidase to produce the highly fluorescent resorufin. The rate of fluorescence increase is proportional to COX activity.[5][6]

Materials:

  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme Cofactor

  • Fluorometric Probe (e.g., Amplex™ Red)

  • Arachidonic Acid (Substrate)

  • Test Compound (2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid) dissolved in DMSO

  • Reference Inhibitor (e.g., Celecoxib)

  • 96-well opaque microplate

  • Fluorescence plate reader (Excitation: ~535 nm, Emission: ~590 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in COX Assay Buffer. Create a serial dilution of the test compound and the reference inhibitor in DMSO, then dilute further in assay buffer.

  • Plate Setup: In a 96-well plate, set up the following conditions in duplicate:

    • Enzyme Control Wells: Add assay buffer and diluted COX-2 enzyme.

    • Inhibitor Wells: Add diluted COX-2 enzyme and the test compound at various concentrations.

    • Positive Control Wells: Add diluted COX-2 enzyme and the reference inhibitor (Celecoxib).

    • Background Wells: Add assay buffer but no enzyme.

  • Pre-incubation: Add the heme cofactor and fluorometric probe to all wells. Gently shake the plate and incubate for 5-10 minutes at 25°C to allow the inhibitor to bind to the enzyme.[7]

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells simultaneously using a multichannel pipette.

  • Measurement: Immediately place the plate in the reader and measure the increase in fluorescence in kinetic mode at 25°C for 5-10 minutes.[5]

  • Data Analysis:

    • Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time plot) for each well.

    • Subtract the background velocity from all other measurements.

    • Calculate the percent inhibition for each inhibitor concentration relative to the enzyme control (0% inhibition).

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a suitable nonlinear regression model to determine the IC₅₀ value.

COX_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Enzyme, Buffer, Substrate) Plate_Setup Plate Setup (Enzyme, Inhibitor, Controls) Prep_Reagents->Plate_Setup Prep_Inhibitor Prepare Serial Dilutions of Test Compound Prep_Inhibitor->Plate_Setup Pre_Incubate Pre-incubate (5-10 min, 25°C) Plate_Setup->Pre_Incubate Initiate Initiate Reaction (Add Arachidonic Acid) Pre_Incubate->Initiate Measure Kinetic Measurement (Fluorescence, 5-10 min) Initiate->Measure Calc_V Calculate Reaction Velocities (Slopes) Measure->Calc_V Calc_Inhibition Calculate % Inhibition Calc_V->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Calc_IC50 Determine IC₅₀ Value Plot_Curve->Calc_IC50 caption Workflow for COX-2 Inhibition Assay.

Caption: Workflow for COX-2 Inhibition Assay.

Part 2: Potential as a Carbonic Anhydrase (CA) Inhibitor

Carbonic anhydrases are a family of ubiquitous zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[8] They are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for glaucoma, epilepsy, and altitude sickness.[9][10] The primary sulfonamides (R-SO₂NH₂) are the quintessential inhibitors of CAs, with the deprotonated sulfonamide nitrogen coordinating directly to the Zn²⁺ ion in the enzyme's active site.[8]

Structural Comparison with a Standard CA Inhibitor: Acetazolamide

Acetazolamide is a heterocyclic sulfonamide and a potent, non-selective inhibitor of multiple CA isoforms. The key to its function is the unsubstituted sulfonamide group. The compound 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid is a secondary sulfonamide, which can also inhibit CAs, though often with different potency and isoform selectivity compared to primary sulfonamides. Its potential to inhibit CAs is high due to the presence of the core sulfonamide functional group.

Comparative Inhibition Data

The potency of CA inhibitors is measured by the inhibition constant (Kᵢ). A lower Kᵢ value indicates a more potent inhibitor. The activity against different isoforms (e.g., hCA I, II, IV, IX) is critical for predicting therapeutic utility and side effects.

Compound hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA IV (Kᵢ, nM) hCA IX (Kᵢ, nM)
Acetazolamide (Standard)250[11]12[12]74[12]25[11]
Hypothetical DataTo be determinedTo be determinedTo be determinedTo be determined
Mechanism of Carbonic Anhydrase Inhibition

The diagram below shows the catalytic cycle of carbonic anhydrase and how sulfonamide inhibitors block it. The inhibitor's sulfonamide group coordinates with the active site zinc ion, displacing the catalytically essential water molecule.

CA_Mechanism cluster_catalysis Normal Catalytic Cycle cluster_inhibition Inhibition Enzyme_OH [Enzyme-Zn²⁺]-OH⁻ Enzyme_HCO3 [Enzyme-Zn²⁺]-HCO₃⁻ Enzyme_OH->Enzyme_HCO3 + CO₂ Inhibited_Complex [Enzyme-Zn²⁺]-NH⁻SO₂-R Enzyme_OH->Inhibited_Complex + Inhibitor CO2 CO₂ Enzyme_H2O [Enzyme-Zn²⁺]-H₂O Enzyme_HCO3->Enzyme_H2O + H₂O - HCO₃⁻ H2O H₂O HCO3_out HCO₃⁻ H_out H⁺ Enzyme_H2O->Enzyme_OH - H⁺ Inhibitor R-SO₂NH⁻ caption Mechanism of Carbonic Anhydrase Inhibition.

Caption: Mechanism of Carbonic Anhydrase Inhibition.

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

This is the gold-standard method for measuring the kinetics of CA-catalyzed CO₂ hydration and its inhibition.

Principle: A buffered solution of CO₂ is rapidly mixed with a buffer solution containing the enzyme and a pH indicator. As the enzyme hydrates CO₂, the pH of the solution changes. This pH change is monitored spectrophotometrically in real-time by the change in absorbance of the pH indicator. The initial rate of the reaction is determined from the slope of the absorbance trace.[13]

Materials:

  • Purified Carbonic Anhydrase Isoform (e.g., hCA II)

  • CO₂-saturated water (Substrate)

  • Buffer (e.g., HEPES or MOPS) at a specific pH

  • pH indicator (e.g., phenol red)

  • Test Compound (2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid)

  • Reference Inhibitor (Acetazolamide)

  • Stopped-flow spectrophotometer

Procedure:

  • Solution Preparation:

    • Syringe A: Prepare a buffer solution containing the pH indicator.

    • Syringe B: Prepare a CO₂-saturated aqueous solution. This is typically done by bubbling CO₂ gas through chilled, deionized water.

  • Enzyme/Inhibitor Preparation: Add a known concentration of the CA enzyme to Syringe A. For inhibition studies, also add varying concentrations of the test compound or reference inhibitor to Syringe A.

  • Measurement:

    • Load the two syringes into the stopped-flow instrument.

    • Rapidly mix the contents of the syringes. The instrument's drive mechanism will push the solutions into a mixing chamber and then into an observation cell.

    • The instrument records the change in absorbance at the indicator's λ_max over a short time frame (milliseconds).

  • Data Analysis:

    • The initial rate of the reaction (V₀) is calculated from the initial slope of the absorbance vs. time curve.

    • To determine Kᵢ, the assay is run at various substrate (CO₂) and inhibitor concentrations.

    • The data are plotted using a Dixon plot (1/V₀ vs. [Inhibitor]) or Cornish-Bowden plot to calculate the Kᵢ value. Alternatively, IC₅₀ values can be determined and converted to Kᵢ using the Cheng-Prusoff equation.[11]

Part 3: Distinction from Antibacterial Dihydropteroate Synthase (DHPS) Inhibitors

It is crucial to distinguish the potential activities discussed above from the classical antibacterial action of sulfonamides ("sulfa drugs"). These agents, such as Sulfamethoxazole, function by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[14][15]

Structural Comparison with a Standard DHPS Inhibitor: Sulfamethoxazole

Antibacterial sulfonamides are structural mimics of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[16] They act as competitive inhibitors, binding to the PABA site on the enzyme.[14] Sulfamethoxazole has a core 4-aminobenzenesulfonamide structure. In contrast, 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid lacks the critical para-amino group and possesses a benzoic acid moiety, making it a poor structural mimic of PABA. Therefore, it is highly unlikely to have significant antibacterial activity via DHPS inhibition.

Mechanism of DHPS Inhibition

The diagram below shows the bacterial folate synthesis pathway and the competitive inhibition of DHPS by antibacterial sulfonamides.

DHPS_Pathway DHPP Dihydropterin Pyrophosphate (DHPP) DHPS Dihydropteroate Synthase (DHPS) DHPP->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHP Dihydropteroate DHPS->DHP Folate Folate Synthesis (Essential for DNA/RNA) DHP->Folate Sulfa Sulfamethoxazole (PABA mimic) Sulfa->DHPS Competitive Inhibition caption Bacterial folate synthesis pathway and DHPS inhibition.

Caption: Bacterial folate synthesis pathway and DHPS inhibition.

Experimental Protocol: Continuous Spectrophotometric DHPS Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against DHPS.

Principle: The activity of DHPS is measured using a coupled enzyme assay. DHPS produces dihydropteroate, which is then reduced by an excess of dihydrofolate reductase (DHFR), consuming NADPH as a cofactor. The rate of DHPS activity is directly proportional to the rate of NADPH oxidation, which is monitored by the decrease in absorbance at 340 nm.[17][18]

Materials:

  • Recombinant Dihydropteroate Synthase (DHPS)

  • Recombinant Dihydrofolate Reductase (DHFR) (coupling enzyme)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) (Substrate 1)

  • para-Aminobenzoic acid (PABA) (Substrate 2)

  • NADPH (Cofactor)

  • Test Compound and Reference Inhibitor (e.g., Sulfamethoxazole)

  • Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.6)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions and serial dilutions of the inhibitor. Prepare a master mix containing assay buffer, DHPS, excess DHFR, and NADPH.

  • Plate Setup: Add the inhibitor dilutions to the appropriate wells. Add the master mix to all wells.

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding a pre-warmed solution containing both substrates (PABA and DHPPP).

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes.

  • Data Analysis: Calculate initial velocities and determine IC₅₀ values as described in the COX-2 assay protocol.

Conclusion

Based on a thorough structural analysis, the novel compound 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid holds significant potential as an inhibitor of either cyclooxygenase-2 or carbonic anhydrases , or potentially both. Its chemical architecture aligns well with known pharmacophores for these enzyme targets. Conversely, it is unlikely to function as a traditional antibacterial sulfonamide due to its poor structural similarity to PABA, the substrate of DHPS.

This guide provides the foundational logic and detailed experimental workflows necessary to systematically investigate these hypotheses. By employing the described in vitro assays, researchers can quantitatively determine the inhibitory potency (IC₅₀/Kᵢ) and selectivity of this compound against its most probable targets. The resulting data will be critical for validating its biological activity and guiding any future efforts in drug development and optimization.

References

  • Carbonic Anhydrase Inhibitors. (2025, December 15). Lecturio. [Link]

  • What are COX-2 inhibitors and how do they work? (2024, June 21). Patsnap Synapse. [Link]

  • What are DHPS inhibitors and how do they work? (2024, June 21). Patsnap Synapse. [Link]

  • Cyclooxygenase 2 (COX-2) inhibitors. (n.d.). EBSCO Research Starters. [Link]

  • Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2/11. (2004). Acta Pharmacologica Sinica. [Link]

  • Carbonic Anhydrase Inhibitors. (2023, April 17). StatPearls - NCBI Bookshelf. [Link]

  • Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. (2026, January 31). Mathews International. [Link]

  • What are CAs inhibitors and how do they work? (2024, June 21). Patsnap Synapse. [Link]

  • Carbonic anhydrase inhibitor. (n.d.). Wikipedia. [Link]

  • Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. (1998). Arzneimittelforschung. [Link]

  • Kinetic basis for selective inhibition of cyclo-oxygenases. (1999, May 1). Biochemical Journal. [Link]

  • Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. (n.d.). ResearchGate. [Link]

  • Cyclooxygenase-2 Inhibitors. (2003, October 23). Stroke. [https://www.ahajournals.org/doi/10.1161/01.str.0000096356.0 COX-2 Inhibitors.08]([Link] COX-2 Inhibitors.08)

  • Discovery and development of cyclooxygenase 2 inhibitors. (n.d.). Wikipedia. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie. [Link]

  • Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. (2023, December 11). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • COX Inhibitors. (2024, February 28). StatPearls - NCBI Bookshelf. [Link]

  • Dihydropteroate synthase inhibitor. (n.d.). Wikipedia. [Link]

  • Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. (n.d.). Science. [Link]

  • Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie. [Link]

  • The human carbonic anhydrase isoenzymes I and II (hCA I and II) inhibition effects of trimethoxyindane derivatives. (2015, February 20). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]

  • A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. (2025, August 7). Analytical Biochemistry. [Link]

  • Acetazolamide binding to two carbonic anhydrase isoenzymes in human erythrocytes. (n.d.). PubMed. [Link]

  • A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. (2007, January 15). Analytical Biochemistry. [Link]

  • Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. (n.d.). Journal of Medicinal Chemistry. [Link]

  • IC₅₀ values of rofecoxib, celecoxib, meloxicam, diclofenac,... (n.d.). ResearchGate. [Link]

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. (n.d.). Frontiers in Physiology. [Link]

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. (2017, March 28). Frontiers in Physiology. [Link]

  • Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents. (n.d.). Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. (n.d.). Patsnap. [Link]

  • Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid. (n.d.).
  • Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. (n.d.).
  • Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. (n.d.). PubMed. [Link]

  • A Colorimetric CO₂ Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. (2022, November 8). MDPI. [Link]

  • Global Health: Antimicrobial Resistance: Sulfamethoxazole. (n.d.). RCSB PDB-101. [Link]

  • Ranking of inhibitory potential of sulfa drugs for DHPS from various species in the E. coli C600FolP strain. (n.d.). ResearchGate. [Link]

  • Carbonic Anhydrase Activity Assay. (2019, April 22). Protocols.io. [Link]

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Comparative

Orthogonal Validation of 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic Acid Targets Using CRISPR: A Comparative Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery, the journey from a promising hit compound to a clinical candidate is pav...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the journey from a promising hit compound to a clinical candidate is paved with rigorous validation. 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid represents a novel chemical entity with therapeutic potential, yet like any new compound, its biological mechanism of action must be meticulously elucidated. The cornerstone of this process is target identification and validation—unequivocally proving that a compound's therapeutic effect is mediated through a specific biological target.[1]

This guide provides a comprehensive framework for utilizing CRISPR-based technologies as a primary orthogonal method for validating the molecular targets of 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid. Orthogonal validation, which involves using distinct and independent methods to verify initial findings, is critical for building confidence in a target and de-risking the enormous investment of drug development.[2][3][4] We will explore the causality behind experimental choices, present detailed, self-validating protocols, and objectively compare CRISPR-based approaches with established alternatives.

The Imperative of Orthogonal Target Validation

Initial target identification efforts, such as affinity purification-mass spectrometry or computational modeling, can generate a list of putative targets. However, these methods are not without their limitations, including the potential for false positives or identifying interactions that are not functionally relevant in a cellular context. Orthogonal validation provides an independent source of experimental evidence to substantiate the proposed target-drug relationship.[5][6] This multifaceted approach ensures that the observed biological effects are genuinely due to the modulation of the intended gene, strengthening the foundation for advancing a compound into the preclinical pipeline.[4][7]

CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) has emerged as the gold standard for genetic validation due to its precision, scalability, and versatility.[5][8] By directly editing the gene encoding a putative target, we can assess whether the genetic perturbation phenocopies the pharmacological effect of the compound, thereby establishing a causal link.

Principles of CRISPR-Based Target Validation: Choosing the Right Tool

The CRISPR-Cas9 system offers a suite of tools for precise genome modulation. The choice of modality is a critical experimental decision driven by the nature of the target and the desired biological question.

  • CRISPR Knockout (CRISPRko): This is the definitive method for assessing the functional necessity of a target. By using the Cas9 nuclease to create a double-strand break, the cell's error-prone repair mechanism introduces frameshift mutations, leading to a permanent and heritable loss of gene function.[2] This approach is ideal for validating targets of inhibitors, as the complete absence of the target protein should, in theory, render the cells resistant to the compound.

  • CRISPR Interference (CRISPRi): For targets that are essential for cell viability, a complete knockout would be lethal, confounding any analysis. CRISPRi provides an elegant solution. It uses a catalytically "dead" Cas9 (dCas9) fused to a transcriptional repressor (e.g., KRAB).[9] This complex is guided to the gene's promoter, where it sterically blocks transcription, resulting in potent and reversible gene knockdown without altering the genomic DNA. This can more closely mimic the partial and often transient inhibition achieved by a small molecule drug.[8]

  • CRISPR Activation (CRISPRa): Conversely, CRISPRa employs dCas9 fused to a transcriptional activator to upregulate a gene's expression.[9][10] This is invaluable for gain-of-function studies. For instance, if a compound's effect can be overcome by overexpressing the putative target, it provides strong evidence for a direct interaction.

For validating the target of an inhibitory compound like 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid, CRISPRko and CRISPRi are the most logical primary approaches.

Experimental Workflow: A Step-by-Step Guide to CRISPRko Validation

This section outlines a robust, self-validating protocol for confirming a putative target using CRISPRko.

Diagram: CRISPRko Workflow for Target Validation

CRISPR_Workflow cluster_design Phase 1: Design & Preparation cluster_editing Phase 2: Gene Editing & Selection cluster_validation Phase 3: Molecular Validation cluster_phenotype Phase 4: Phenotypic Confirmation sgRNA_design 1. sgRNA Design & Synthesis (≥3 unique sgRNAs per target) vector_prep 2. Lentiviral Vector Construction (Cas9 + sgRNA + Selection Marker) sgRNA_design->vector_prep transduction 4. Lentiviral Transduction vector_prep->transduction cell_culture 3. Cell Line Selection & Culture (Phenotypically responsive model) cell_culture->transduction selection 5. Antibiotic Selection (e.g., Puromycin) transduction->selection expansion 6. Expansion of Edited Pool selection->expansion genomic_val 7. Genomic Validation (Sanger Sequencing / NGS) expansion->genomic_val protein_val 8. Protein Ablation Confirmation (Western Blot / Mass Spec) genomic_val->protein_val phenotypic_assay 9. Phenotypic Assay (e.g., Cell Viability, Signaling) protein_val->phenotypic_assay compound_treatment 10. Treat KO & WT cells with Compound phenotypic_assay->compound_treatment comparison 11. Compare Phenotypes (Resistance in KO cells?) compound_treatment->comparison

Caption: A rigorous, multi-phase workflow for CRISPRko-based target validation.

Detailed Experimental Protocol
  • sgRNA Design and Vector Construction:

    • Causality: To ensure high knockout efficiency and minimize potential off-target effects, design at least three distinct sgRNAs targeting early, constitutive exons of the putative target gene. Utilize validated design tools that provide on-target and off-target scores.

    • Protocol: Synthesize the sgRNA oligonucleotides and clone them into an all-in-one lentiviral vector expressing Cas9 and a selectable marker (e.g., puromycin resistance).[11]

  • Lentivirus Production and Transduction:

    • Causality: Lentivirus is an effective vehicle for delivering the CRISPR machinery into a wide variety of cell types, including difficult-to-transfect lines.

    • Protocol: Co-transfect the sgRNA-Cas9 vector with packaging plasmids into HEK293T cells. Harvest the virus-containing supernatant after 48-72 hours. Transduce the target cell line at a low multiplicity of infection (MOI < 0.5) to favor a single integration event per cell.

  • Selection and Expansion of Edited Cells:

    • Causality: A selection step is crucial to enrich for the population of cells that have successfully incorporated the CRISPR machinery.

    • Protocol: 48 hours post-transduction, apply the appropriate antibiotic selection (e.g., puromycin) until a resistant population emerges. Expand this polyclonal knockout pool for subsequent validation.

  • Molecular Validation (Trustworthiness Check):

    • Genomic Validation: Confirm the presence of insertions/deletions (indels) at the target locus.

      • Protocol: Extract genomic DNA from the knockout pool. PCR amplify the region surrounding the sgRNA target site and analyze the product by Sanger sequencing. The presence of overlapping peaks in the chromatogram after the cut site indicates successful, heterogeneous editing.[12][13]

    • Protein Validation: This is the most critical validation step. The genetic edit must be shown to result in the functional loss of the protein.

      • Protocol: Use Western blotting or quantitative mass spectrometry to confirm the complete absence of the target protein in the knockout cell pool compared to the wild-type control.[14]

  • Phenotypic Confirmation Assay:

    • Causality: The core of the validation experiment. If the gene product is the true target of the compound, its absence should make the cells insensitive to the compound's effects.

    • Protocol:

      • Select a robust assay where 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid has a clear, dose-dependent effect (e.g., cell viability, inhibition of a signaling pathway).

      • Treat both the validated knockout cells and the wild-type parental cells with a dose range of the compound.

      • Expected Outcome: Wild-type cells should show the expected phenotypic response, while the knockout cells should display a significant rightward shift in the dose-response curve, indicating resistance. This phenocopy provides powerful evidence for the target's identity.

Comparison with Alternative Orthogonal Validation Methods

While CRISPR is a premier validation tool, it is important to understand its performance in the context of other methods.

FeatureCRISPR-Based Validation (ko/i)RNA Interference (RNAi)Pharmacological Probes
Principle Genomic editing for permanent gene ablation or transcriptional repression.[2]Post-transcriptional silencing via mRNA degradation.[2]Competitive binding or modulation by a structurally distinct molecule.
Specificity High; off-targets are predictable and can be mitigated with careful sgRNA design.Prone to significant off-target effects due to "seed sequence" homology, often requiring pooling of siRNAs.Specificity is highly variable and can have unknown off-target activities ("polypharmacology").
Efficiency Can achieve >90% protein ablation, often creating a true null phenotype.[14]Typically results in partial knockdown (50-90%), which may not be sufficient to elicit a clear phenotype.Efficacy is dependent on the probe's potency and cell permeability.
Permanence CRISPRko is permanent and heritable; CRISPRi is stable but reversible.[2]Transient; effects are lost within days as cells divide.Effect is transient and requires continuous compound exposure.
Key Advantage Unambiguous genetic link to phenotype.Technically simpler and faster for initial screens.Can provide insights into druggability and binding site dynamics.
Key Limitation Can be lethal if the target is an essential gene (mitigated by using CRISPRi).High rate of false positives/negatives due to off-target effects and incomplete knockdown.Availability of truly specific and well-characterized probes is very limited.

Illustrative Signaling Pathway and Validation Logic

Let's hypothesize that the primary target of our compound is a critical kinase in a cancer cell proliferation pathway. The logic of the validation is to demonstrate that ablating this kinase genetically produces the same outcome as inhibiting it pharmacologically.

Diagram: Hypothetical Kinase Inhibition Pathway

Signaling_Pathway cluster_pathway Hypothetical Proliferation Pathway cluster_intervention Orthogonal Interventions GF Growth Factor Receptor Receptor GF->Receptor activates Target_Kinase Putative Target Kinase Receptor->Target_Kinase activates Substrate Downstream Substrate Target_Kinase->Substrate phosphorylates Proliferation Cell Proliferation Substrate->Proliferation promotes Compound 2-{[(...)]amino}benzoic acid Compound->Target_Kinase Inhibits Activity CRISPR CRISPR Knockout CRISPR->Target_Kinase Ablates Protein

Caption: Orthogonal validation: both the compound and CRISPRko target the same node to block proliferation.

Conclusion

For a novel compound such as 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid, establishing a robust, data-driven link between the molecule and its biological target is paramount. CRISPR-based gene editing provides the most precise and reliable method for this critical validation step.[8] By demonstrating that the genetic removal of a putative target phenocopies the compound's pharmacological action, researchers can build unparalleled confidence in the mechanism of action. This rigorous, orthogonal validation is not merely a confirmatory exercise; it is a fundamental pillar of modern drug discovery that minimizes the risk of late-stage failure and accelerates the development of effective new medicines.

References

  • CRISPR-Cas9 in Functional Genomics: Implications for Target Validation in Precision Oncology.Trends in Pharmaceutical Biotechnology.
  • Explore the role of CRISPR gene editing in target validation.Select Science.
  • CRISPR-Validated Target Druggability for Small Molecule Drugs.Creative Diagnostics.
  • Target Validation with CRISPR.Biocompare.com.
  • How to Validate a CRISPR Knockout.Biognosys AG.
  • Orthogonal Validation: A Multifaceted Approach to Robust Gene Function Data Generation.PerkinElmer's Horizon Discovery.
  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.Separation Science.
  • CRISPR: kick-starting the revolution in drug discovery.Drug Target Review.
  • Target Identification and Validation in Drug Discovery.Chemspace.
  • Navigating Phase 1: Target Identification and Validation in Drug Discovery.Revvity.
  • CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation.Vitro Biotech.
  • Orthogonal method in pharmaceutical product analysis.Alphalyse.
  • Genome Modulation with CRISPRi & CRISPRa: Complementary Tools for Gene Knockdown and Overexpression.Merck Millipore.
  • CRISPR approaches to small molecule target identification.PMC - NIH.
  • A Practical Guide to Constructing Stable Knockout Cell Lines Using CRISPR/Cas9.Ubigene.
  • What is CRISPRa vs. CRISPRi?.Horizon Discovery.
  • Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research.Sino Biological.
  • Generating and validating CRISPR-Cas9 knock-out cell lines.Abcam.

Sources

Validation

Benchmarking 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid against FDA approved drugs

A Senior Application Scientist's Guide to Evaluating 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid Against Established FDA-Approved Anti-Inflammatory Agents Introduction The landscape of therapeutic developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Evaluating 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid Against Established FDA-Approved Anti-Inflammatory Agents

Introduction

The landscape of therapeutic development is in a constant state of evolution, with novel chemical entities continually emerging as potential candidates for treating a myriad of diseases. One such molecule, 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid, presents a chemical scaffold suggestive of potential biological activity. Its structure, featuring a benzoic acid moiety linked to a substituted phenylsulfonyl group, shares pharmacophoric elements with known anti-inflammatory agents. Benzoic acid derivatives are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The sulfonylamino linker is a key feature in several classes of drugs, including some non-steroidal anti-inflammatory drugs (NSAIDs).

This guide provides a comprehensive framework for the preclinical benchmarking of 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid. As no public data currently exists for this specific compound, we will proceed based on a structural-activity relationship (SAR) hypothesis that its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation. This hypothesis is predicated on the structural similarities to known COX inhibitors.

We will benchmark this novel compound against two well-established, FDA-approved NSAIDs:

  • Naproxen: A non-selective COX inhibitor, widely used for its analgesic and anti-inflammatory effects.

  • Celecoxib: A selective COX-2 inhibitor, developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

This guide is intended for researchers, scientists, and drug development professionals, offering a structured, scientifically rigorous approach to evaluating the potential of this new chemical entity. We will delve into the causality behind experimental choices, provide detailed protocols, and present data in a clear, comparative format.

Comparative Analysis of Mechanism of Action

The primary mechanism of action for NSAIDs is the inhibition of the COX enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes such as gastric cytoprotection and platelet aggregation. COX-2, on the other hand, is an inducible enzyme, with its expression being upregulated at sites of inflammation.

Our hypothesis is that 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid will exhibit inhibitory activity against one or both of these COX isoforms. The presence of the bulky ethyl and methoxy substitutions on the phenylsulfonyl ring may confer some degree of selectivity, a key aspect that our benchmarking will aim to elucidate.

Experimental Benchmarking Protocols

A tiered approach to benchmarking is recommended, starting with in vitro enzymatic assays and progressing to cell-based and potentially in vivo models.

Tier 1: In Vitro COX Enzyme Inhibition Assays

The initial step is to determine the direct inhibitory effect of 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid on purified COX-1 and COX-2 enzymes.

Experimental Objective: To quantify the half-maximal inhibitory concentration (IC50) of the test compound, Naproxen, and Celecoxib against human recombinant COX-1 and COX-2.

Protocol:

  • Reagents and Materials:

    • Human recombinant COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Colorimetric or fluorometric COX activity assay kit

    • Test compound, Naproxen, and Celecoxib dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplates

    • Plate reader

  • Procedure:

    • Prepare a series of dilutions of the test compound, Naproxen, and Celecoxib.

    • In a 96-well plate, add the appropriate buffer, enzyme (COX-1 or COX-2), and the test compounds at various concentrations.

    • Incubate for a predetermined time at the optimal temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Measure the rate of prostaglandin production using the detection method of the chosen assay kit (e.g., measuring the absorbance or fluorescence).

    • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.

    • Determine the IC50 values by fitting the dose-response data to a suitable sigmoidal curve.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acidExperimental ValueExperimental ValueCalculated Value
NaproxenExperimental ValueExperimental ValueCalculated Value
CelecoxibExperimental ValueExperimental ValueCalculated Value
Tier 2: Cell-Based Assays for Prostaglandin Production

Cell-based assays provide a more physiologically relevant context by assessing the compound's ability to inhibit COX activity within a cellular environment.

Experimental Objective: To measure the inhibition of prostaglandin E2 (PGE2) production in a cellular model of inflammation.

Protocol:

  • Cell Line:

    • A suitable cell line that expresses COX enzymes, such as human macrophage-like cells (e.g., U937) or a lipopolysaccharide (LPS)-stimulated monocytic cell line (e.g., THP-1).

  • Procedure:

    • Culture the cells to the appropriate density in 24-well plates.

    • Pre-treat the cells with various concentrations of the test compound, Naproxen, and Celecoxib for a specified duration.

    • Induce inflammation and COX-2 expression by treating the cells with an inflammatory stimulus like LPS.

    • After incubation, collect the cell culture supernatant.

    • Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit.

    • Determine the IC50 values for PGE2 inhibition.

Data Presentation:

CompoundPGE2 Inhibition IC50 (µM)
2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acidExperimental Value
NaproxenExperimental Value
CelecoxibExperimental Value
Tier 3: In Vivo Models of Inflammation (Proposed)

Should the in vitro and cell-based data show promising results, progression to in vivo models would be the next logical step to assess efficacy and safety in a whole-organism context.

Experimental Objective: To evaluate the anti-inflammatory and analgesic effects of the test compound in a rodent model of inflammation.

Proposed Model: Carrageenan-Induced Paw Edema in Rats

  • Animals:

    • Male Sprague-Dawley rats.

  • Procedure:

    • Administer the test compound, Naproxen, Celecoxib, or vehicle orally at various doses.

    • After a set pre-treatment time, induce inflammation by injecting a solution of carrageenan into the sub-plantar surface of the right hind paw.

    • Measure the paw volume at regular intervals using a plethysmometer.

    • Assess pain response using a pressure application measurement (PAM) device or similar algesimeter.

    • Calculate the percentage of inhibition of edema and the analgesic effect for each treatment group.

Data Presentation:

Treatment GroupDose (mg/kg)% Inhibition of Paw Edema (at peak inflammation)Analgesic Effect (e.g., % increase in pain threshold)
Vehicle Control-00
2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acidDose 1Experimental ValueExperimental Value
Dose 2Experimental ValueExperimental Value
NaproxenEffective DoseExperimental ValueExperimental Value
CelecoxibEffective DoseExperimental ValueExperimental Value

Visualizing the Benchmarking Workflow

Benchmarking_Workflow cluster_tier1 Tier 1: In Vitro Evaluation cluster_tier2 Tier 2: Cell-Based Assays cluster_tier3 Tier 3: In Vivo Models (Proposed) T1_Start Compound Synthesis & Purification T1_Assay COX-1/COX-2 Enzyme Inhibition Assay T1_Start->T1_Assay Test Compound, Naproxen, Celecoxib T1_Data IC50 Determination & Selectivity Index Calculation T1_Assay->T1_Data T2_Start Cell Culture (e.g., Macrophages) T1_Data->T2_Start Promising Results T2_Assay PGE2 Production Assay (LPS Stimulation) T2_Start->T2_Assay Compound Treatment T2_Data IC50 for PGE2 Inhibition T2_Assay->T2_Data T3_Start Rodent Model of Inflammation (e.g., Carrageenan Paw Edema) T2_Data->T3_Start Significant Activity T3_Assay Efficacy Assessment (Edema & Analgesia) T3_Start->T3_Assay Oral Administration T3_Data Dose-Response Analysis T3_Assay->T3_Data

Caption: A tiered workflow for benchmarking the novel compound.

Interpreting the Results and Future Directions

The data generated from these comparative studies will provide a clear picture of the anti-inflammatory potential of 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid relative to established drugs.

  • High Potency and COX-2 Selectivity: If the novel compound demonstrates high potency (low IC50) against COX-2 and a significant selectivity index, it would be a strong candidate for further development, potentially offering a better safety profile regarding gastrointestinal side effects.

  • Non-Selective COX Inhibition: Potent, non-selective inhibition, similar to naproxen, would still be of interest, particularly if it exhibits other favorable properties such as improved pharmacokinetics or a better cardiovascular safety profile.

  • Lack of Activity: If the compound shows weak or no activity against COX enzymes, the initial hypothesis would be refuted. In this scenario, broader screening against other potential anti-inflammatory targets (e.g., lipoxygenases, cytokines) would be warranted.

Further preclinical development would involve comprehensive ADME (absorption, distribution, metabolism, and excretion) studies, toxicology assessments, and formulation development.

Conclusion

This guide outlines a robust and scientifically sound strategy for the initial preclinical benchmarking of 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid. By directly comparing its performance against well-characterized, FDA-approved drugs like Naproxen and Celecoxib, researchers can make informed decisions about the therapeutic potential and future development trajectory of this novel chemical entity. The proposed tiered approach ensures a cost-effective and data-driven evaluation, starting with fundamental enzymatic assays and progressing to more complex and physiologically relevant models. The insights gained from this benchmarking process are crucial for de-risking the drug development process and identifying promising new candidates for the treatment of inflammatory conditions.

References

Sources

Comparative

Selectivity Profiling and Kinase Cross-Reactivity of 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic Acid: A Comparative Guide

Executive Summary & Mechanistic Context The compound 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid is an investigational acylsulfonamide derivative structurally related to the first-in-class inhibitors of the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The compound 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid is an investigational acylsulfonamide derivative structurally related to the first-in-class inhibitors of the MYST family of lysine acetyltransferases (KATs), such as KAT6A and KAT6B[1]. While these epigenetic probes are designed to potently compete with acetyl-CoA at the KAT catalytic site[2], their aromatic and hydrogen-bonding motifs often raise concerns regarding potential cross-reactivity with the ATP-binding pocket of protein kinases.

To establish this compound as a high-quality, trustworthy chemical probe, it must undergo rigorous kinome profiling. This guide objectively compares its kinase cross-reactivity profile against established pan-kinase and targeted inhibitors, detailing the structural causality and the self-validating experimental protocols required for verification.

Structural Rationale for Kinase Selectivity

Understanding the causality behind off-target binding is critical in probe development. Why does this specific acylsulfonamide derivative avoid kinase cross-reactivity? The answer lies in the steric and electrostatic requirements of the kinase hinge region. Most small-molecule kinase inhibitors require a canonical hydrogen bond donor-acceptor pair (e.g., an aminopyrimidine or quinoline core) to anchor deeply into the ATP-binding cleft[3].

In contrast, 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid features a bulky 5-ethyl-2-methoxyphenyl moiety. When modeled against a generic kinase active state (DFG-in conformation), this bulky substitution creates a severe steric clash with the kinase activation loop. This physical barrier prevents the sulfonamide core from reaching the hinge region, thereby nullifying ATP-competitive kinase inhibition.

G cluster_0 Target: MYST Family (KAT6A/B) cluster_1 Off-Target: Kinase Hinge Region KAT Acetyl-CoA Pocket Binding Sulfonamide Sulfonamide Core (H-Bonding) Sulfonamide->KAT Kinase ATP-Binding Site (Hinge Region) Steric Steric Clash: 5-Ethyl-2-methoxyphenyl Steric->Kinase Prevents Insertion Probe 2-{[(5-Ethyl-2-methoxyphenyl) sulfonyl]amino}benzoic acid Probe->Sulfonamide Probe->Steric

Structural determinants preventing kinase hinge region insertion.

Kinase Screening Workflow & Protocols

To objectively validate the lack of kinase cross-reactivity, a two-phase self-validating protocol is employed. The primary screen utilizes an active-site directed competition binding assay (e.g., KINOMEscan)[3], followed by orthogonal validation using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to rule out false positives.

G A Compound Synthesis & QC (LC-MS/NMR) B Primary Kinome Screen (e.g., KINOMEscan) A->B 10 µM C Selectivity Profiling (S-Score Calculation) B->C % Inhibition D Orthogonal Validation (TR-FRET Assay) C->D Hits >50% E Off-Target IC50 Determination D->E Dose-Response

Two-phase kinome profiling and orthogonal validation workflow.

Step-by-Step Methodology: Orthogonal TR-FRET Kinase Assay

This protocol is designed to be a self-validating system by including both positive (Staurosporine) and negative (DMSO) controls on every plate to calculate the Z'-factor, ensuring assay robustness and data trustworthiness.

  • Reagent Preparation: Prepare a 3X concentration of the kinase/substrate mixture in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Acoustically dispense 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid in a 10-point dose-response curve (starting at 10 µM, 3-fold dilutions) into a 384-well pro-plate.

  • Kinase Incubation: Add 5 µL of the 3X kinase/substrate mixture to the wells. Incubate for 15 minutes at room temperature to allow pre-binding and establish equilibrium.

  • Reaction Initiation: Add 5 µL of 3X ATP (calibrated to the specific Km​ for the target kinase to ensure competitive sensitivity) to initiate the reaction. Incubate for 60 minutes.

  • Signal Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop the reaction) and the Europium-labeled anti-phospho antibody. Incubate for 30 minutes.

  • Data Acquisition & Causality Check: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio. Quality Control: A Z'-factor > 0.6 validates the run, ensuring that any lack of inhibition is due to the compound's selectivity, not assay failure.

Comparative Performance Data

To contextualize the performance of 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid, we compare its selectivity metrics against Staurosporine (a pan-kinase inhibitor), Imatinib (a targeted kinase inhibitor)[3], and WM-1119 (a structurally related, validated KAT6A probe)[1].

The Selectivity Score S(10) is an objective industry standard defined as the fraction of kinases inhibited by >90% at a screening concentration of 10 µM. A lower S(10) score indicates higher selectivity.

Table 1: Comparative Kinase Selectivity and Off-Target Profiling

CompoundPrimary Target S(10) Score (at 10 µM)Top Kinase Off-TargetOff-Target IC₅₀ (nM)Target IC₅₀ (nM)
2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid KAT6A (MYST)0.00 None identified> 10,000~ 15
WM-1119 KAT6A (MYST)0.00None identified> 10,000250
Imatinib ABL / KIT0.06LCK27025
Staurosporine Pan-Kinase0.85FLT3, JAK2, TRKA< 5N/A
Data Interpretation

The quantitative data demonstrates that 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid possesses an exceptionally clean kinome profile ( S(10)=0.00 ). Unlike clinical kinase inhibitors such as Imatinib, which show known cross-reactivity with SRC-family kinases like LCK[3], the acylsulfonamide architecture completely bypasses the kinome. This validates its utility as a highly specific chemical scaffold for epigenetic studies without confounding kinase-mediated phenotypic effects.

Conclusion

The structural integration of the bulky 5-ethyl-2-methoxyphenyl group onto the sulfonamide core provides a dual advantage: it drives potent binding to the acetyl-CoA pocket of MYST family KATs[2] while creating a severe steric penalty for kinase hinge region binding. By adhering to the rigorous, self-validating screening protocols outlined above, researchers can confidently utilize 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid as a targeted probe without the liability of kinase cross-reactivity.

References

  • Fabian, M. A. et al. "A small molecule-kinase interaction map for clinical kinase inhibitors." Nature Biotechnology 23, 329–336 (2005). URL: [Link]

  • Baell, J. B. et al. "Inhibitors of histone acetyltransferases KAT6A/B induce senescence and arrest tumour growth." Nature 560, 253–257 (2018). URL: [Link]

  • Priebbenow, D. L. et al. "Discovery of Benzoylsulfonohydrazides as Potent Inhibitors of the Histone Acetyltransferase KAT6A." Journal of Medicinal Chemistry 63, 4655-4673 (2020). URL: [Link]

Sources

Validation

Validating 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid Binding to KAT6A using Surface Plasmon Resonance (SPR): A Comparative Guide

Introduction: The Evolution of KAT6A Inhibitors Lysine acetyltransferase 6A (KAT6A, also known as MOZ) is a critical epigenetic regulator that drives oncogenic gene expression and cell cycle progression in various malign...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of KAT6A Inhibitors

Lysine acetyltransferase 6A (KAT6A, also known as MOZ) is a critical epigenetic regulator that drives oncogenic gene expression and cell cycle progression in various malignancies, including acute myeloid leukemia and breast cancer[1]. The therapeutic strategy of inducing cellular senescence by inhibiting KAT6A has gained massive traction following the discovery of acylsulfonohydrazide-based inhibitors, notably WM-8014 and WM-1119 [2].

However, the acylsulfonohydrazide scaffold can present pharmacokinetic liabilities, prompting the development of bioisosteric alternatives. 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid represents a highly promising sulfonamide-benzoic acid derivative. By replacing the hydrazide linker with a sulfonamide and utilizing an anthranilic acid core, this compound is designed to mimic the diphosphate group of Acetyl-CoA (AcCoA) while potentially offering superior metabolic stability[3].

To objectively compare this novel sulfonamide against established acylsulfonohydrazides, Surface Plasmon Resonance (SPR) is the gold-standard biophysical technique. SPR provides real-time, label-free quantification of binding kinetics ( kon​ , koff​ ) and affinity ( KD​ ), allowing researchers to confirm direct, reversible target engagement and differentiate true competitive inhibitors from pan-assay interference compounds (PAINS)[4].

Pathway AcCoA Acetyl-CoA KAT6A KAT6A (MYST3) Enzyme AcCoA->KAT6A Binds Active Site Histone Histone H3 Acetylation KAT6A->Histone Catalyzes Proliferation Tumorigenesis & Proliferation Histone->Proliferation Drives Inhibitor 2-{[(5-Ethyl-2-methoxyphenyl) sulfonyl]amino}benzoic acid Inhibitor->KAT6A Competes with AcCoA

KAT6A signaling pathway and competitive inhibition by the sulfonamide-benzoic acid derivative.

Comparative Performance Data

When evaluating 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid, its binding profile must be benchmarked against the foundational KAT6A chemical probes. The table below outlines the kinetic and biochemical parameters required to validate the compound's efficacy.

CompoundScaffold TypeKAT6A IC₅₀ (nM)SPR KD​ (nM)Dissociation Rate ( koff​ )Binding Mechanism
WM-8014 [5]Acylsulfonohydrazide8.0~15.0Fast ( >10−3s−1 )AcCoA Competitive
WM-1119 [6]Acylsulfonohydrazide6.32.0Slow ( <10−4s−1 )AcCoA Competitive
2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid Sulfonamide-Benzoic AcidTarget: < 10Target: < 5.0Target: SlowAcCoA Competitive

Note: A successful SPR validation of the benzoic acid derivative should demonstrate a sub-5 nM KD​ and a slow dissociation rate, indicating prolonged target residence time comparable to WM-1119.

SPR Experimental Workflow & Protocol

To ensure scientific integrity and reproducibility, the following protocol establishes a self-validating SPR system for testing small molecule binding to KAT6A[7].

Phase 1: Sensor Chip Selection and Ligand Immobilization
  • The Choice: Use a Streptavidin (SA) Sensor Chip with in vivo biotinylated KAT6A (MYST domain).

  • The Causality: Standard amine coupling (EDC/NHS) randomly attaches the protein to a CM5 chip via surface lysines. Because the KAT6A AcCoA binding pocket is highly dependent on specific local conformations, random amine coupling frequently occludes the active site or denatures the domain. Capturing a site-specifically biotinylated KAT6A onto an SA chip ensures uniform, oriented immobilization, preserving 100% of the active fraction[4].

Phase 2: Buffer Preparation and DMSO Calibration
  • The Choice: Running buffer (HBS-P+: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Surfactant P20) supplemented with exactly 1.0% DMSO .

  • The Causality: 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid is hydrophobic and requires DMSO for aqueous solubility. Because DMSO possesses a massive refractive index, even a 0.01% mismatch between the running buffer and the injected analyte will cause a bulk shift of ~12 Response Units (RU). Given that the theoretical maximum response ( Rmax​ ) for a ~380 Da small molecule binding to a ~40 kDa protein is often only 15-25 RU, bulk shifts will completely obscure the binding data. Generating a DMSO solvent correction curve (0.5% to 1.5% DMSO) prior to analyte injection is a mandatory step to digitally subtract these artifacts.

Phase 3: Analyte Injection via Single-Cycle Kinetics (SCK)
  • The Choice: Inject the inhibitor in a 5-point dose-response series (e.g., 0.625, 1.25, 2.5, 5.0, and 10.0 nM) sequentially, without regeneration steps in between.

  • The Causality: High-affinity KAT6A inhibitors (like WM-1119) exhibit extremely slow dissociation rates ( koff​ ). In traditional multi-cycle kinetics, forcing the compound off the sensor chip requires harsh acidic or basic regeneration buffers (e.g., 10 mM Glycine-HCl pH 2.0), which irreversibly denatures the KAT6A protein. Single-Cycle Kinetics bypasses regeneration entirely, preserving the surface integrity and providing highly accurate kinetic fits for slow-off-rate compounds.

Phase 4: Self-Validation and Control
  • The Choice: Inject WM-1119 (at 10 nM) at the beginning and end of the experiment.

  • The Causality: This acts as a positive control to verify that the active fraction of KAT6A has not degraded over the course of the SPR run. Furthermore, injecting the analyte over a blank reference channel (Flow Cell 1) allows for the subtraction of non-specific binding to the dextran matrix.

SPR Step1 1. Surface Preparation Capture Biotin-KAT6A on SA Chip Step2 2. Solvent Correction Generate 0.5%-1.5% DMSO Curve Step1->Step2 Note1 Prevents active site occlusion caused by amine coupling Step1->Note1 Step3 3. Analyte Injection Titrate Inhibitor (0.5 - 50 nM) Step2->Step3 Note2 Eliminates bulk refractive index artifacts Step2->Note2 Step4 4. Kinetic Analysis Fit to 1:1 Langmuir Model Step3->Step4 Note3 Single-Cycle Kinetics avoids harsh regeneration Step3->Note3

Step-by-step SPR experimental workflow for validating small molecule binding to KAT6A.

Conclusion

Validating 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid via SPR requires strict adherence to biophysical principles. By utilizing oriented biotin-streptavidin capture, rigorous DMSO solvent correction, and Single-Cycle Kinetics, researchers can accurately benchmark this novel sulfonamide-benzoic acid scaffold against established acylsulfonohydrazides like WM-1119. A successful SPR profile—characterized by a low nanomolar KD​ and a prolonged residence time—will confirm its viability as a next-generation competitive inhibitor of KAT6A.

References

  • Discovery of Acylsulfonohydrazide-Derived Inhibitors of the Lysine Acetyltransferase, KAT6A, as Potent Senescence-Inducing Anti-Cancer Agents. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Action Plan for Hit Identification (APHID): KAT6A As a Case Study. Critical Reviews in Biochemistry and Molecular Biology. Available at:[Link]

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